Shp2-IN-20
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C25H24F2N6 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
(5S)-1'-[7-(2,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine |
InChI |
InChI=1S/C25H24F2N6/c1-15-22(17-5-4-16(26)13-19(17)27)33-21(6-10-30-33)24(31-15)32-11-7-25(8-12-32)14-20-18(23(25)28)3-2-9-29-20/h2-6,9-10,13,23H,7-8,11-12,14,28H2,1H3/t23-/m1/s1 |
InChIキー |
SNLILQPOOHTROO-HSZRJFAPSA-N |
異性体SMILES |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC=N5)C6=C(C=C(C=C6)F)F |
正規SMILES |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC=N5)C6=C(C=C(C=C6)F)F |
製品の起源 |
United States |
Foundational & Exploratory
Shp2-IN-20: A Technical Guide to a Potent and Selective SHP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated cancer drug target. Its role in mediating cellular proliferation, survival, and differentiation through various signaling pathways, including the RAS-RAF-MEK-ERK cascade, has made it an attractive target for therapeutic intervention. Shp2-IN-20, also identified as compound 193, is a potent inhibitor of SHP2 with a reported half-maximal inhibitory concentration (IC50) of 3 nM. This technical guide provides a comprehensive overview of this compound, including its known biochemical activity, its relevance in glioblastoma research, and detailed, representative experimental protocols for the characterization of selective SHP2 inhibitors. While specific experimental data for this compound is limited in publicly accessible literature, this guide aims to equip researchers with the necessary methodologies and context to evaluate this and similar compounds.
Introduction to SHP2 and Its Role in Disease
SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of various receptor tyrosine kinases (RTKs). It is ubiquitously expressed and is crucial for the full activation of the RAS-mitogen-activated protein kinase (MAPK) pathway. Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in developmental disorders such as Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and solid tumors like glioblastoma. In the context of glioblastoma, SHP2 has been shown to be a key mediator of oncogenic signaling, making it a compelling target for therapeutic development.
This compound: A Potent SHP2 Inhibitor
This compound (compound 193) has been identified as a highly potent inhibitor of SHP2. While detailed information regarding its chemical structure and selectivity profile is not widely available in peer-reviewed publications, its high potency suggests it is a valuable tool for studying SHP2 biology and a potential starting point for drug discovery efforts.
Quantitative Data
The table below summarizes the known in vitro potency of this compound and provides data for other well-characterized selective SHP2 inhibitors for comparative purposes.
| Compound | Target | IC50 (nM) | Assay Type | Notes |
| This compound (compound 193) | SHP2 | 3 | Biochemical | Potent inhibitor with reported use in glioblastoma research. |
| SHP099 | SHP2 | 70 | Biochemical | A well-characterized allosteric inhibitor. |
| TNO155 | SHP2 | 11 | Biochemical | An allosteric inhibitor currently in clinical trials. |
| RMC-4630 | SHP2 | 58.3 | Biochemical | An allosteric inhibitor. |
| PF-07284892 | SHP2 | 21 | Biochemical | A potent and selective allosteric inhibitor. |
Signaling Pathways and Mechanism of Action
SHP2 is a critical positive regulator of the RAS/MAPK signaling pathway. The diagram below illustrates the central role of SHP2 in this cascade. Selective inhibitors of SHP2 can block this signaling pathway, thereby inhibiting the proliferation and survival of cancer cells that are dependent on it.
Caption: SHP2's role in the RAS/MAPK pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail representative experimental protocols for the biochemical and cellular characterization of a selective SHP2 inhibitor like this compound.
In Vitro SHP2 Phosphatase Activity Assay
This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant SHP2 protein.
Materials:
-
Recombinant human SHP2 protein (catalytic domain or full-length)
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of recombinant SHP2 protein (final concentration ~0.5 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of DiFMUP substrate (final concentration ~100 µM) to each well.
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 5 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cellular Assay: Inhibition of p-ERK in Glioblastoma Cells
This assay assesses the ability of the inhibitor to block SHP2-mediated signaling within a cellular context by measuring the phosphorylation of a key downstream effector, ERK.
Materials:
-
Glioblastoma cell line (e.g., U87MG, patient-derived glioblastoma stem cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Growth factor (e.g., EGF or FGF)
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH
-
Western blotting reagents and equipment
Procedure:
-
Seed glioblastoma cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform Western blotting with antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
-
Determine the IC50 for the inhibition of ERK phosphorylation.
In Vivo Xenograft Model in Glioblastoma
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a SHP2 inhibitor in a mouse xenograft model of glioblastoma.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Glioblastoma cells (e.g., U87MG) or patient-derived xenograft (PDX) cells
-
Test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or orthotopically implant glioblastoma cells into the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Analyze the tumor growth inhibition data to assess the in vivo efficacy of the compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of a selective SHP2 inhibitor.
Caption: A generalized workflow for the discovery and preclinical development of a SHP2 inhibitor.
Conclusion
This compound is a potent inhibitor of SHP2, a critical oncogenic protein. While detailed public data on this specific compound is limited, the provided methodologies offer a robust framework for its further characterization and for the evaluation of other novel SHP2 inhibitors. The central role of SHP2 in glioblastoma and other cancers underscores the therapeutic potential of selective inhibitors like this compound. Further research is warranted to elucidate its precise mechanism of action, selectivity, and in vivo efficacy to fully assess its potential as a clinical candidate.
Shp2-IN-20: A Potent Inhibitor of the RAS/MAPK Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Shp2-IN-20, also identified as compound 193, is a potent inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2). Shp2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS/mitogen-activated protein kinase (MAPK) signaling cascade, a pathway fundamental to cell proliferation, differentiation, and survival. Dysregulation of the RAS/MAPK pathway is a hallmark of many human cancers, making Shp2 an attractive therapeutic target. This technical guide provides a comprehensive overview of the role of this compound in modulating RAS/MAPK signaling, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.
Introduction to Shp2 and the RAS/MAPK Signaling Pathway
The RAS/MAPK pathway is a highly conserved signaling cascade that transduces signals from extracellular growth factors to the nucleus, ultimately regulating gene expression and critical cellular processes. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the recruitment of adaptor proteins like Grb2 and the guanine (B1146940) nucleotide exchange factor SOS to the cell membrane. This complex facilitates the exchange of GDP for GTP on RAS proteins (KRAS, HRAS, and NRAS), converting them to their active, GTP-bound state. Activated RAS then triggers a downstream phosphorylation cascade involving RAF, MEK, and ERK. Phosphorylated ERK (pERK) translocates to the nucleus to regulate transcription factors that drive cell proliferation and survival.
Shp2 is a key positive regulator of this pathway, acting upstream of RAS. In its inactive state, Shp2 exists in an autoinhibited conformation. Upon RTK activation, Shp2 is recruited to phosphorylated docking proteins via its SH2 domains. This binding event induces a conformational change that relieves autoinhibition and activates its phosphatase domain. Activated Shp2 is thought to promote RAS activation through multiple mechanisms, including the dephosphorylation of negative regulatory sites on RTKs and scaffolding proteins, and by facilitating the recruitment of the Grb2-SOS complex. Given its crucial role in activating the RAS/MAPK pathway, inhibition of Shp2 presents a promising strategy for the treatment of cancers driven by aberrant RTK signaling and RAS mutations.
This compound: A Potent Shp2 Inhibitor
This compound is a small molecule inhibitor of Shp2. It has been identified as a highly potent compound with significant potential for research in cancers with dysregulated RAS/MAPK signaling, such as glioblastoma.
Mechanism of Action
While the specific binding mode of this compound has not been detailed in publicly available literature, its high potency suggests it is likely a highly specific inhibitor of Shp2's phosphatase activity. The inhibition of Shp2 by small molecules can occur through two primary mechanisms:
-
Catalytic (Orthosteric) Inhibition: These inhibitors bind directly to the active site of the Shp2 phosphatase domain, competing with its natural substrates.
-
Allosteric Inhibition: These inhibitors bind to a site distinct from the active site, inducing a conformational change that locks Shp2 in its inactive, autoinhibited state. This prevents the phosphatase domain from becoming accessible to its substrates.
Based on the development of other potent and selective Shp2 inhibitors, it is plausible that this compound acts as an allosteric inhibitor, a mechanism that often affords greater selectivity over other phosphatases.
Quantitative Data
The inhibitory potency of this compound has been determined through in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound (compound 193) | Shp2 | 3 | Biochemical Assay | [1][2][3][4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Role of this compound in RAS/MAPK Signaling
By inhibiting Shp2, this compound effectively blocks a critical upstream node in the RAS/MAPK pathway. This intervention prevents the activation of RAS and the subsequent downstream phosphorylation cascade. The expected cellular effects of this compound treatment in cancer cells with a dependency on this pathway include a reduction in the levels of phosphorylated ERK (pERK) and an inhibition of cell proliferation.
Signaling Pathway Diagram
The following diagram illustrates the RAS/MAPK signaling pathway and the point of intervention by this compound.
References
Unraveling Noonan Syndrome: A Technical Guide to Utilizing Shp2-IN-20 for the Study of PTPN11 Mutations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for utilizing the hypothetical, yet representative, allosteric inhibitor, Shp2-IN-20, in the investigation of Noonan syndrome-associated PTPN11 mutations. This document outlines the core signaling pathways, presents detailed experimental protocols, and offers a structured approach to data analysis, enabling researchers to effectively probe the biochemical and cellular consequences of pathogenic SHP2 activation and its pharmacological inhibition.
Introduction: Noonan Syndrome and the Role of SHP2
Noonan syndrome (NS) is an autosomal dominant developmental disorder characterized by a range of clinical features, including distinctive facial dysmorphia, congenital heart defects, and short stature.[1][2][3] Approximately 50% of NS cases are caused by gain-of-function mutations in the PTPN11 gene, which encodes the non-receptor protein tyrosine phosphatase SHP2.[1][4]
SHP2 is a crucial signaling node, integrating signals from receptor tyrosine kinases (RTKs), cytokine receptors, and integrins to modulate multiple downstream pathways. Its best-characterized role is the positive regulation of the RAS/MAPK (ERK1/2) pathway. In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the catalytic protein tyrosine phosphatase (PTP) domain. Upon growth factor stimulation, SHP2 is recruited to phosphorylated receptors or scaffolding proteins like Gab1, leading to a conformational change that relieves this autoinhibition and activates its phosphatase activity.
Noonan syndrome-associated mutations, commonly found at the interface of the N-SH2 and PTP domains, disrupt this autoinhibitory mechanism, leading to a constitutively active enzyme. This results in hyperactivation of the RAS/MAPK pathway, which is a central driver of the disease's pathophysiology. Consequently, SHP2 has emerged as a key therapeutic target for Noonan syndrome and other related disorders, collectively known as RASopathies.
This compound is presented here as a potent and selective allosteric inhibitor designed to stabilize the inactive conformation of SHP2, thereby preventing its activation and downstream signaling. This guide will detail the methodologies to characterize the efficacy of this compound on wild-type and NS-mutant SHP2.
Quantitative Data Presentation
The following tables provide a template for summarizing the key quantitative data for an allosteric SHP2 inhibitor like this compound. The values presented are illustrative and should be experimentally determined.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay Conditions |
| IC | e.g., 5 nM | Biochemical assay with purified, activated full-length human SHP2 and DiFMUP substrate. |
| IC | e.g., 8 nM | Biochemical assay with purified, activated full-length mutant SHP2 and DiFMUP substrate. |
| IC | e.g., 12 nM | Biochemical assay with purified, activated full-length mutant SHP2 and DiFMUP substrate. |
| K | e.g., 0.7 µM | Determined by Michaelis-Menten kinetics with varying substrate concentrations. |
| Selectivity (vs. SHP1) | >1000-fold | Comparative biochemical assay against purified SHP1 phosphatase. |
| Selectivity (vs. PTP1B) | >1000-fold | Comparative biochemical assay against purified PTP1B phosphatase. |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Endpoint | IC |
| pERK Inhibition | HEK293 (expressing PTPN11 D61G) | Western Blot | e.g., 25 nM |
| pERK Inhibition | Noonan Syndrome patient-derived iPSCs | Western Blot | e.g., 30 nM |
| Cellular Target Engagement | K562 cells | Cellular Thermal Shift Assay (CETSA) | e.g., 50 nM |
| Anti-proliferative Activity | Ba/F3 cells (expressing PTPN11 E76K) | Cell Viability Assay (e.g., CellTiter-Glo) | e.g., 40 nM |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
SHP2 Signaling in Noonan Syndrome
Caption: SHP2 signaling pathway in the context of Noonan Syndrome.
Workflow for Biochemical Inhibition Assay
Caption: Workflow for the SHP2 biochemical inhibition assay.
Workflow for Cellular pERK Western Blot
References
- 1. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
The Allosteric Inhibition of SHP2 by Shp2-IN-20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is crucial for cell proliferation, differentiation, and survival.[3][4] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of developmental disorders such as Noonan syndrome, as well as in the initiation and progression of numerous human cancers, including leukemia, lung cancer, and breast cancer. This has established SHP2 as a compelling therapeutic target in oncology.
Historically, the development of SHP2 inhibitors has been challenging due to the highly conserved and charged nature of the catalytic active site of protein tyrosine phosphatases. However, the discovery of a novel allosteric binding site has paved the way for the development of highly potent and selective inhibitors. These allosteric inhibitors function by stabilizing the auto-inhibited conformation of SHP2, thereby preventing its activation.
This technical guide provides an in-depth overview of the allosteric inhibition of SHP2, with a specific focus on the potent inhibitor, Shp2-IN-20. We will delve into the quantitative data characterizing this inhibition, detailed experimental protocols for its assessment, and visualizations of the involved signaling pathways.
The Mechanism of Allosteric SHP2 Inhibition
In its basal state, SHP2 exists in an auto-inhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain, preventing substrate binding. Upon activation by upstream signals, such as growth factor binding to RTKs, SHP2 is recruited to phosphorylated tyrosine residues on the receptors or associated adaptor proteins like Gab1 and Gab2. This interaction induces a conformational change in SHP2, releasing the auto-inhibition and exposing the catalytic site.
Allosteric inhibitors like this compound and the well-characterized compound SHP099 bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains. This binding acts as a "molecular glue," stabilizing the closed, inactive conformation of SHP2. By locking the enzyme in its auto-inhibited state, these inhibitors prevent the conformational changes required for its catalytic activity.
Quantitative Data for SHP2 Allosteric Inhibitors
The potency of allosteric SHP2 inhibitors has been quantified through various biochemical and cellular assays. This compound has been identified as a highly potent SHP2 inhibitor with an IC50 value of 3 nM. The related and extensively studied compound, SHP099, also demonstrates significant potency against wild-type SHP2 and varying efficacy against common cancer-associated mutants.
Table 1: Biochemical Potency of SHP099 Against Wild-Type and Mutant SHP2
| SHP2 Variant | IC50 (µM) |
| Wild-Type | 0.071 |
| D61Y | 1.241 |
| E69K | 0.416 |
| A72V | 1.968 |
| E76K | 2.896 |
Table 2: Cellular Activity of SHP099 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.32 |
| TF-1 | Erythroleukemia | 1.73 |
| KYSE520 | Esophageal Squamous Cell Carcinoma | ~0.25 (p-ERK inhibition) |
| MDA-MB-468 | Breast Cancer | ~0.25 (p-ERK inhibition) |
| PC9 | Non-Small Cell Lung Cancer | 7.536 (24h) |
| PC9GR | Gefitinib-Resistant Non-Small Cell Lung Cancer | 8.900 (24h) |
Table 3: Binding Affinity and Kinetic Parameters of SHP099
| Parameter | Value | Method |
| Kd | 0.073 µM | Isothermal Titration Calorimetry |
Experimental Protocols
Biochemical SHP2 Inhibition Assay (DiFMUP-based)
This protocol describes a fluorescence-based in vitro assay to determine the inhibitory activity of compounds against SHP2.
Materials:
-
Recombinant full-length human SHP2 protein
-
This compound or other test compounds
-
Dually phosphorylated IRS-1 peptide (phosphopeptide activator)
-
6,8-Difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) substrate
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
384-well black, low-volume microplates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Prepare a working solution of SHP2 enzyme at a final concentration of 0.5 nM in Assay Buffer.
-
To activate SHP2, pre-incubate the enzyme with a dually phosphorylated IRS-1 peptide at a final concentration of 500 nM for 20 minutes at room temperature.
-
Add 10 µL of the SHP2/IRS-1 peptide mixture to the wells of the 384-well plate.
-
Add 10 µL of the diluted test compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of DiFMUP substrate at a final concentration equal to its Km value for SHP2.
-
Immediately begin kinetic reading on a fluorescence plate reader, collecting data every minute for 30-60 minutes.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular p-ERK Western Blot Assay
This protocol details the procedure to assess the effect of SHP2 inhibition on the phosphorylation of its downstream effector, ERK, in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., KYSE-520, MDA-MB-468)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with various concentrations of the SHP2 inhibitor or DMSO (vehicle control) for 2 hours.
-
Stimulate the cells with an appropriate growth factor (e.g., 10 ng/mL EGF) for 10 minutes.
-
Wash the cells twice with ice-cold PBS and lyse them with ice-cold Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (typically diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Visualizing the SHP2 Signaling Pathway and Inhibition
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling pathway, initiated by the activation of a Receptor Tyrosine Kinase (RTK).
Caption: SHP2 activation downstream of RTKs leading to RAS-MAPK signaling.
Mechanism of Allosteric Inhibition by this compound
This diagram illustrates how this compound locks SHP2 in its inactive conformation, preventing downstream signaling.
Caption: Allosteric inhibition of SHP2 by this compound.
Experimental Workflow for SHP2 Inhibitor Evaluation
The following workflow outlines the key steps in the preclinical evaluation of a novel SHP2 allosteric inhibitor.
References
- 1. SHP2 acts both upstream and downstream of multiple receptor tyrosine kinases to promote basal-like and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
Shp2-IN-20: A Technical Guide to its Impact on Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical data and methodologies related to the novel SHP2 inhibitor, Shp2-IN-20, and its effects on cancer cell proliferation, with a particular focus on glioblastoma. This compound, a potent pyrazolopyrazine-based inhibitor, has demonstrated significant anti-proliferative activity by targeting the SHP2 phosphatase, a critical node in oncogenic signaling pathways. This document details the mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its evaluation.
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in a multitude of human cancers, driving cell proliferation, survival, and differentiation. The established role of SHP2 as a proto-oncogene has made it a compelling target for therapeutic intervention.
This compound (also known as compound 193) is a novel, potent, and selective inhibitor of SHP2. This guide will delve into the technical details of its action and the experimental evidence supporting its potential as an anti-cancer agent.
Mechanism of Action: Targeting the SHP2-RAS-ERK Signaling Axis
This compound exerts its anti-proliferative effects by inhibiting the phosphatase activity of SHP2. This inhibition disrupts the SHP2-mediated dephosphorylation of key signaling molecules, leading to the downregulation of the RAS-ERK pathway.
Signaling Pathway
The canonical pathway involves the activation of RTKs by growth factors, leading to the recruitment and activation of SHP2. Activated SHP2 then dephosphorylates downstream targets, including GAB1/2 and RAS GTPase-activating proteins (GAPs), which ultimately leads to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression related to cell proliferation. This compound's inhibition of SHP2 blocks this cascade, resulting in decreased p-ERK levels and a subsequent halt in cell cycle progression.
Diagram 1: Simplified SHP2-RAS-ERK signaling pathway and the inhibitory action of this compound.
Quantitative Data: In Vitro Efficacy
This compound has demonstrated potent inhibition of SHP2 and significant anti-proliferative effects in cancer cell lines, particularly in glioblastoma.
| Compound | Target | IC50 (nM) | Cancer Type | Reference |
| This compound | SHP2 | 3 | Glioblastoma | [1] |
Table 1: In vitro inhibitory activity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on cancer cell proliferation.
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Diagram 2: Workflow for a typical cell viability assay to determine IC50 values.
Methodology:
-
Cell Seeding: Cancer cells (e.g., glioblastoma cell lines) are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) in fresh media. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo® (Promega). The reagent is added to each well, and after a brief incubation to lyse the cells and stabilize the luminescent signal, the luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal, which is proportional to the number of viable cells, is used to generate dose-response curves and calculate the IC50 value using non-linear regression analysis.
Western Blot Analysis for p-ERK
This protocol is used to assess the effect of this compound on the phosphorylation status of ERK, a key downstream effector of the SHP2 pathway.
Diagram 3: General workflow for Western blot analysis of p-ERK levels.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound at various concentrations for a specified time (e.g., 2 hours). Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with antibodies against total ERK and a loading control (e.g., GAPDH or β-actin).
-
Analysis: Band intensities are quantified using densitometry software.
In Vivo Studies
While specific in vivo data for this compound is not yet widely published, a typical experimental design to evaluate its anti-tumor efficacy in a glioblastoma xenograft model is outlined below.
Orthotopic Glioblastoma Xenograft Model
Diagram 4: Experimental workflow for an in vivo orthotopic glioblastoma xenograft study.
Methodology:
-
Cell Implantation: Human glioblastoma cells (e.g., U87MG) are stereotactically implanted into the brains of immunocompromised mice (e.g., nude mice).
-
Tumor Monitoring: Tumor growth is monitored non-invasively, for example, by bioluminescence imaging if the cells are engineered to express luciferase.
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered, typically via oral gavage, at a predetermined dose and schedule. The control group receives a vehicle.
-
Efficacy Evaluation: Tumor volume is monitored throughout the study. The primary endpoints are typically tumor growth inhibition and overall survival.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the in vivo target engagement of this compound by measuring p-ERK levels via western blot or immunohistochemistry.
Conclusion
This compound is a potent and selective inhibitor of the SHP2 phosphatase with demonstrated anti-proliferative activity in cancer cells, particularly glioblastoma. Its mechanism of action involves the targeted disruption of the SHP2-RAS-ERK signaling pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other SHP2 inhibitors as potential cancer therapeutics. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this promising compound.
References
An In-depth Technical Guide to the Discovery and Initial Characterization of a Representative SHP2 Inhibitor
Note: As comprehensive public information regarding a specific molecule designated "Shp2-IN-20" is not available, this guide will focus on a well-characterized, potent, and selective allosteric SHP2 inhibitor, SHP099 , to illustrate the principles of discovery and characterization for this class of molecules. The data and methodologies presented are representative of the process for evaluating such an inhibitor.
Introduction to SHP2 as a Therapeutic Target
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating cell signaling downstream of various receptor tyrosine kinases (RTKs).[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is fundamental for cell proliferation, differentiation, and survival.[3][4][5] In its basal state, SHP2 is autoinhibited through an intramolecular interaction between its N-terminal SH2 domain and its protein tyrosine phosphatase (PTP) domain. Upon activation by growth factors or cytokines, SHP2 is recruited to phosphorylated receptors or scaffold proteins, leading to a conformational change that relieves this autoinhibition and activates its phosphatase activity.
Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various malignancies, particularly juvenile myelomonocytic leukemia (JMML). Furthermore, aberrant SHP2 activation is implicated in the progression of many solid tumors, often by mediating resistance to targeted therapies. This central role in oncogenic signaling has made SHP2 an attractive target for cancer drug discovery.
Discovery of Allosteric SHP2 Inhibitors
The development of SHP2 inhibitors was historically challenging due to the highly conserved and positively charged nature of the catalytic active site of protein tyrosine phosphatases, making it difficult to achieve selectivity. A breakthrough came with the discovery of an allosteric binding pocket, a "tunnel" located at the interface of the N-SH2, C-SH2, and PTP domains. Molecules that bind to this site act as "molecular glue," stabilizing the autoinhibited conformation of SHP2. This mechanism prevents the activation of SHP2 without competing with the substrate at the active site, leading to high potency and selectivity. SHP099 was the first potent, selective, and orally bioavailable allosteric inhibitor identified through this approach.
Quantitative Data Summary
The following tables summarize the key quantitative data for the representative allosteric SHP2 inhibitor, SHP099.
Table 1: In Vitro Biochemical Potency
| Assay Type | Target | IC50 (nM) | Notes |
| Phosphatase Activity Assay | SHP2 (full-length) | 71 | Measured using a di-phosphorylated peptide substrate (e.g., 2P-IRS-1) to ensure activation. |
| Phosphatase Activity Assay | SHP2 (PTP domain only) | >100,000 | Demonstrates lack of activity against the isolated catalytic domain, confirming an allosteric mechanism. |
| Selectivity Panel | SHP1 | >100,000 | Demonstrates high selectivity over the closely related phosphatase SHP1. |
| Selectivity Panel | Other PTPs | >100,000 | Broad selectivity against a panel of other protein tyrosine phosphatases. |
Table 2: Cellular Activity
| Cell Line | Assay Type | Endpoint | EC50 (nM) |
| KYSE-520 (Esophageal Cancer) | p-ERK Inhibition | Western Blot | 230 |
| MV-4-11 (AML) | Anti-proliferation | Cell Viability | 150 |
| MOLM-13 (AML) | Anti-proliferation | Cell Viability | 180 |
| Kasumi-1 (AML) | Anti-proliferation | Cell Viability | 250 |
Table 3: In Vivo Pharmacodynamic and Efficacy Data (KYSE-520 Xenograft Model)
| Parameter | Value | Units | Conditions |
| Tumor Growth Inhibition | >90 | % | 100 mg/kg, daily oral gavage |
| p-ERK Modulation in Tumor | ~80 | % reduction | 2 hours post-dose |
Signaling Pathways and Experimental Workflows
SHP2 Signaling and Mechanism of Inhibition
The following diagram illustrates the canonical RAS/MAPK signaling pathway mediated by SHP2 and the mechanism of action for an allosteric inhibitor like SHP099.
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 5. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Structural Basis of Allosteric SHP2 Inhibition
A note on the topic: Publicly available scientific literature and databases do not contain specific information on a compound designated "Shp2-IN-20". Therefore, this technical guide will focus on the pioneering and well-characterized allosteric SHP2 inhibitor, SHP099 , as a representative example to elucidate the structural basis of binding and inhibition of the SHP2 protein. The principles and methodologies described herein are broadly applicable to the study of other allosteric SHP2 inhibitors.
Introduction
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, among others, and is involved in regulating cell growth, differentiation, and survival.[1][3] Dysregulation of SHP2 activity is implicated in various developmental disorders, such as Noonan syndrome, and in the pathogenesis of numerous cancers.[3]
Structurally, SHP2 is composed of two tandem N-terminal SH2 domains (N-SH2 and C-SH2) and a C-terminal protein tyrosine phosphatase (PTP) catalytic domain. In its basal state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain binds to the PTP domain, blocking the active site and preventing substrate access. Activation of SHP2 occurs upon binding of its SH2 domains to phosphotyrosine motifs on receptor tyrosine kinases or scaffolding proteins, which induces a conformational change that relieves the auto-inhibition and opens the catalytic site.
The development of allosteric inhibitors that stabilize the auto-inhibited conformation of SHP2 represents a promising therapeutic strategy. SHP099 was the first potent, selective, and orally bioavailable allosteric inhibitor of SHP2. It binds to a "tunnel-like" pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, effectively acting as a "molecular glue" to lock SHP2 in its inactive state. This guide provides a detailed overview of the structural basis of SHP099 binding to SHP2, including quantitative binding data and the experimental protocols used for its characterization.
SHP2 Signaling Pathway and Mechanism of Allosteric Inhibition
SHP2 is a critical positive regulator of the RAS-MAPK signaling cascade. Upon activation by growth factors, SHP2 is recruited to phosphorylated receptor tyrosine kinases (RTKs) or adaptor proteins. This recruitment leads to a conformational change in SHP2, exposing its catalytic site and allowing it to dephosphorylate downstream substrates, ultimately leading to the activation of RAS and the MAPK cascade. Allosteric inhibitors like SHP099 prevent this activation by stabilizing the closed, auto-inhibited conformation of SHP2.
Structural Basis of SHP099 Binding to SHP2
The co-crystal structure of SHP099 in complex with SHP2 (PDB ID: 5EHR) reveals the precise binding mode of this allosteric inhibitor. SHP099 sits (B43327) in a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation.
Key Interacting Residues:
The binding of SHP099 to SHP2 is mediated by a network of hydrogen bonds and hydrophobic interactions. Key residues from all three domains contribute to the binding affinity.
| Domain | Interacting Residues with SHP099 |
| N-SH2 | Arg111 |
| C-SH2 | Thr108, Glu110, Phe113 |
| PTP | Thr253, Glu250, Leu254, Gln257, Pro491, Gln495 |
Table 1: Key amino acid residues of SHP2 involved in the interaction with SHP099. Data compiled from structural analysis.
The dichlorophenyl moiety of SHP099 occupies a hydrophobic pocket within the PTP domain, while other parts of the molecule form hydrogen bonds with residues in the N-SH2 and C-SH2 domains. This tripartite interaction is crucial for its "molecular glue" mechanism of action.
Quantitative Binding Data
The binding affinity of SHP099 for SHP2 has been determined using various biochemical and biophysical assays. The potency of SHP099 is significantly higher for the wild-type (WT) enzyme compared to some of the oncogenic mutants, which often destabilize the auto-inhibited conformation.
| Assay Type | SHP2 Variant | Binding Affinity | Reference |
| Enzymatic Assay (IC50) | SHP2-WT | 70 nM | |
| Enzymatic Assay (IC50) | SHP2-E76K | ~10 µM | |
| Isothermal Titration Calorimetry (KD) | SHP2-WT | 150 nM | |
| Cellular Thermal Shift Assay (EC50) | SHP2-WT | 4.2 µM | |
| Surface Plasmon Resonance (SPR) | SHP2-WT | Not specified |
Table 2: Quantitative binding data for SHP099 with wild-type and mutant SHP2.
Experimental Protocols
The characterization of the SHP099-SHP2 interaction has relied on several key experimental techniques. Below are detailed methodologies for these experiments.
X-ray Crystallography of the SHP2-SHP099 Complex
This technique provides a high-resolution three-dimensional structure of the protein-inhibitor complex, revealing the precise binding mode.
Detailed Methodology:
-
Protein Expression and Purification: Full-length SHP2 is expressed, typically in E. coli, and purified to homogeneity using chromatography techniques.
-
Crystallization: The purified SHP2 protein is crystallized using vapor diffusion methods. For the SHP2-SHP099 complex, apo-SHP2 crystals are grown first.
-
Ligand Soaking: The apo-SHP2 crystals are transferred to a solution containing the inhibitor SHP099 to allow the compound to diffuse into the crystal and bind to the protein.
-
Cryoprotection and Data Collection: The crystals are then transferred to a cryoprotectant solution containing the inhibitor and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination: The diffraction data are processed, and the structure of the SHP2-SHP099 complex is solved by molecular replacement using the apo-SHP2 structure as a model and subsequently refined.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to directly measure the heat changes that occur upon binding of a ligand to a macromolecule, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
References
An In-Depth Technical Guide to SHP099: A Chemical Probe for SHP2 Function
Audience: Researchers, scientists, and drug development professionals.
Abstract: Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical regulator of cell signaling and a well-validated target in oncology. This technical guide provides a comprehensive overview of SHP099, a pioneering allosteric inhibitor of SHP2, for its use as a chemical probe to investigate SHP2 function. This document details SHP099's biochemical and cellular activity, provides step-by-step experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows.
Introduction to SHP2 and the Chemical Probe SHP099
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. It is involved in regulating cell growth, differentiation, and survival. Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in several human diseases, including Noonan syndrome and various cancers.
SHP099 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[1][2] It functions by binding to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in its auto-inhibited conformation.[2] This unique mechanism of action provides high selectivity for SHP2 over other phosphatases, including its closest homolog, SHP1.[2][3] This guide will focus on SHP099 as a well-characterized chemical probe to explore SHP2's role in cellular processes.
Quantitative Data for SHP099
The following tables summarize the key quantitative data for SHP099 from various biochemical and cellular assays.
Table 1: Biochemical Activity of SHP099
| Parameter | Target | Value | Conditions | Reference(s) |
| IC₅₀ | SHP2 (wild-type) | 71 nM | Cell-free enzymatic assay | |
| IC₅₀ | SHP2 (wild-type) | 0.690 µM | In the absence of activating phosphopeptide | |
| IC₅₀ | SHP2 (wild-type) | 0.13 µM | In the presence of 1 µM GAB1 phosphopeptide | |
| IC₅₀ | SHP2 (E76K mutant) | 2.896 µM | - | |
| IC₅₀ | SHP2 (D61Y mutant) | 1.241 µM | - | |
| IC₅₀ | SHP2 (A72V mutant) | 1.968 µM | - | |
| IC₅₀ | SHP2 (E69K mutant) | 0.416 µM | - |
Table 2: Cellular Activity of SHP099
| Assay | Cell Line | Value | Conditions | Reference(s) |
| p-ERK Inhibition IC₅₀ | KYSE520 | ~0.25 µM | 2-hour treatment | |
| p-ERK Inhibition IC₅₀ | MDA-MB-468 | ~0.25 µM | 2-hour treatment | |
| Cell Proliferation IC₅₀ | KYSE520 | 1.4 µM | - | |
| Cell Proliferation IC₅₀ | MV4-11 | 0.32 µM | - | |
| Cell Proliferation IC₅₀ | TF-1 | 1.73 µM | - | |
| CETSA EC₅₀ | SHP2-WT | 55.0 °C (Optimized Temp) | Isothermal dose-response |
Table 3: Pharmacokinetic and Pharmacodynamic Properties of SHP099
| Parameter | Species | Value | Conditions | Reference(s) |
| Oral Bioavailability (F) | Mouse | 46% | 5 mg/kg PO | |
| Tumor Growth Inhibition | Mouse (KYSE520 xenograft) | 19% | 10 mg/kg daily | |
| Tumor Growth Inhibition | Mouse (KYSE520 xenograft) | 61% | 30 mg/kg daily | |
| Tumor Growth Inhibition | Mouse (KYSE520 xenograft) | Tumor stasis | 100 mg/kg daily |
Signaling Pathways and Mechanisms
The following diagrams illustrate the SHP2 signaling pathway and the mechanism of action of SHP099.
References
Preliminary In Vitro Evaluation of Shp2-IN-20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Shp2-IN-20, a potent inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2). This document details the available biochemical data, experimental methodologies, and relevant signaling pathways to support further research and development of this compound.
Introduction to Shp2 and this compound
Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK cascade. Dysregulation of Shp2 activity is implicated in various cancers and developmental disorders, making it a compelling target for therapeutic intervention. This compound, also identified as compound 193, is a novel pyrazolopyrazine-based allosteric inhibitor of Shp2.
Quantitative In Vitro Data
The primary in vitro efficacy of this compound has been determined through biochemical assays. The following table summarizes the key quantitative data available for this compound.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Shp2 | Biochemical Phosphatase Assay | 3[1] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments relevant to the evaluation of Shp2 inhibitors like this compound. While the specific protocol for the determination of the 3 nM IC50 for this compound is detailed in patent literature, the following represents a standard and widely accepted method for such a determination.
Shp2 Biochemical Phosphatase Assay
This assay quantifies the enzymatic activity of Shp2 and the inhibitory potential of test compounds.
Materials:
-
Recombinant human Shp2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT.
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of Shp2 enzyme solution (final concentration ~0.5 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of DiFMUP substrate solution (final concentration ~100 µM) in assay buffer to each well.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) at time 0 and then kinetically every 5 minutes for 30-60 minutes.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound within a cellular context.
Materials:
-
Cancer cell line expressing Shp2 (e.g., KYSE-520)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Anti-Shp2 primary antibody, HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Shp2 in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Shp2 signaling pathway and a typical experimental workflow for evaluating Shp2 inhibitors.
Caption: Shp2 activation downstream of RTKs and its role in the RAS-MAPK pathway.
Caption: A typical workflow for the in vitro characterization of a Shp2 inhibitor.
Conclusion
This compound is a highly potent inhibitor of Shp2 with a reported IC50 in the low nanomolar range. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate the in vitro and in vivo efficacy of this compound. Future studies should focus on comprehensive cellular characterization, including its effects on downstream signaling pathways and cancer cell proliferation, to fully elucidate its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for Shp2-IN-20 in In Vitro Kinase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways.[1][2][3] It is a key mediator of receptor tyrosine kinase (RTK)-driven signaling, promoting cell survival and proliferation.[1][4] Aberrant Shp2 activity is implicated in the development and progression of many cancers, making it a compelling target for therapeutic intervention. Shp2-IN-20 is a potent and selective allosteric inhibitor of Shp2, targeting the inactive conformation of the enzyme and preventing its activation. These application notes provide detailed protocols for the in vitro characterization of this compound.
Mechanism of Action
Under basal conditions, Shp2 exists in an autoinhibited state where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain. Upon stimulation by growth factors, Shp2 is recruited to phosphorylated receptors or adaptor proteins via its SH2 domains, leading to a conformational change that relieves autoinhibition and activates the phosphatase. Allosteric inhibitors like this compound bind to a pocket formed by the N-SH2, C-SH2, and PTP domains in the inactive state, stabilizing this conformation and preventing the conformational changes required for activation.
Data Presentation
The inhibitory activity of this compound can be quantified using various in vitro assays. The following table summarizes typical quantitative data obtained for a potent Shp2 inhibitor.
| Parameter | This compound | Control Inhibitor (e.g., SHP099) | Assay Conditions |
| Biochemical IC50 (nM) | e.g., 50 | e.g., 70 | Recombinant full-length WT SHP2, DiFMUP substrate |
| Cellular IC50 (nM) | e.g., 150 | e.g., 200 | pERK1/2 inhibition in a relevant cell line (e.g., KYSE-520) |
| Binding Affinity (Kd, nM) | e.g., 25 | e.g., 30 | Isothermal Titration Calorimetry (ITC) |
| Selectivity (vs. SHP1) | e.g., >200-fold | e.g., >200-fold | Biochemical IC50 against recombinant SHP1 |
Note: The data presented in this table are representative examples and may not reflect the actual values for this compound.
Experimental Protocols
In Vitro Biochemical SHP2 Phosphatase Activity Assay
This protocol describes a fluorescence-based assay to determine the IC50 of this compound against recombinant SHP2. The assay measures the dephosphorylation of a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials:
-
Recombinant full-length wild-type SHP2 protein
-
DiFMUP substrate (e.g., from Invitrogen)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.
-
SHP2-activating peptide: dually phosphorylated IRS-1 peptide.
-
This compound and control inhibitors (e.g., SHP099)
-
384-well black plates
-
Plate reader capable of fluorescence detection (Excitation: 358 nm, Emission: 450 nm)
Procedure:
-
Prepare SHP2 Enzyme Solution:
-
Dilute recombinant SHP2 to a working concentration of 0.625 nM in Assay Buffer.
-
To activate the full-length SHP2, add the dually phosphorylated IRS-1 peptide to a final concentration of 500 nM and incubate for 20 minutes at room temperature.
-
-
Prepare Compound Dilutions:
-
Prepare a serial dilution of this compound and control inhibitors in DMSO.
-
Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted compounds or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate.
-
Add 10 µL of the pre-activated SHP2 enzyme solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Initiate the Reaction:
-
Prepare a 5x DiFMUP substrate solution in Assay Buffer. The final concentration of DiFMUP should be at its Km value for SHP2 (typically around 20-60 µM).
-
Add 5 µL of the DiFMUP solution to each well to initiate the reaction. The total reaction volume is 25 µL.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity at 358 nm (excitation) and 450 nm (emission) over a period of 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Determine the initial reaction rates (V0) from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a compound in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.
Materials:
-
HEK293T cells
-
Expression plasmid for ePL-tagged SHP2
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer
-
Reagents for chemiluminescence detection (e.g., DiscoverX InCell Pulse kit)
-
PCR thermal cycler
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate growth medium.
-
Transiently transfect the cells with the ePL-SHP2 expression plasmid.
-
-
Compound Treatment:
-
Harvest the transfected cells and resuspend them in the assay medium.
-
Dispense the cell suspension into a 384-well plate.
-
Add this compound at various concentrations to the wells and incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Place the plate in a PCR thermal cycler and apply a temperature gradient (e.g., 38-68°C) for a defined period (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the manufacturer's protocol for the detection kit.
-
Add the detection reagents, which will generate a chemiluminescent signal based on the amount of soluble (non-denatured) ePL-SHP2.
-
-
Data Acquisition and Analysis:
-
Read the chemiluminescence using a plate reader.
-
Plot the luminescence signal against the temperature to generate a melting curve.
-
The shift in the melting temperature (ΔTm) in the presence of this compound indicates target engagement.
-
For isothermal dose-response experiments, apply a fixed temperature near the Tm of SHP2 and vary the compound concentration. Plot the signal against the compound concentration to determine the EC50 of thermal stabilization.
-
The protocols described provide a framework for the in vitro and cellular characterization of the SHP2 inhibitor, this compound. The biochemical assay allows for the precise determination of its inhibitory potency, while the cellular thermal shift assay confirms target engagement in a more physiologically relevant context. These methods are essential for the preclinical evaluation and development of novel SHP2 inhibitors for therapeutic applications.
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
Application Notes and Protocols for Shp2-IN-20 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] SHP2 is a key component of the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/AKT, and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathways.[1][4] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and solid tumors. Consequently, SHP2 has emerged as a promising therapeutic target in oncology.
Shp2-IN-20 is a potent and selective allosteric inhibitor of SHP2. It binds to a tunnel-like allosteric pocket, stabilizing SHP2 in an auto-inhibited conformation. This mode of action prevents the interaction of SHP2 with its upstream activators and downstream substrates, thereby blocking signal transduction. These application notes provide detailed protocols for utilizing this compound in fundamental cell-based assays to investigate its biological effects and therapeutic potential.
Mechanism of Action: SHP2 Signaling Pathways
SHP2 acts as a central node in multiple signaling cascades initiated by growth factors and cytokines. Upon receptor activation, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or associated scaffolding proteins like Gab1/2. This recruitment leads to a conformational change that relieves its auto-inhibition and activates its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, which paradoxically often leads to the positive regulation of signaling pathways, most notably the RAS-MAPK cascade.
Quantitative Data: Potency of SHP2 Inhibitors
The following table summarizes the in vitro potency (IC50) of various SHP2 inhibitors against wild-type SHP2 and their anti-proliferative effects in different cancer cell lines. Note that specific IC50 values for this compound should be determined empirically. The data presented here for other inhibitors serves as a reference for the expected potency range.
| Inhibitor | Target | IC50 (nM) | Cell Line | Cell-Based IC50 (µM) | Reference |
| SHP099 | SHP2 (WT) | 70 | KYSE-520 (Esophageal) | 0.25 | |
| M-NFS-60 (Myeloid) | 0.08 | ||||
| RMC-4550 | SHP2 (WT) | 0.58 | NCI-H358 (Lung) | 0.02 | |
| SNU-638 (Gastric) | 0.03 | ||||
| TNO155 | SHP2 (WT) | 3.0 | FaDu (Head and Neck) | 0.1 | |
| IACS-13909 | SHP2 (WT) | 1.2 | NCI-H1975 (Lung) | 0.5 | |
| Compound 11a-1 | SHP2 (WT) | 200 | MDA-MB-468 (Breast) | ~1 |
Note: IC50 values can vary depending on the specific assay conditions, cell type, and experimental setup.
Experimental Protocols
Cell Proliferation Assay (MTT/XTT or CCK-8)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the effect of this compound on cell growth.
Materials:
-
Target cancer cell line
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT, XTT, or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Reagent Addition: Add 10-20 µL of MTT, XTT, or CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. For the MTT assay, add 100 µL of solubilization solution to each well and incubate overnight.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Target cancer cell line
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/APC and Propidium Iodide (PI) or 7-AAD staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC/APC and 5 µL of PI/7-AAD.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blot Analysis of SHP2 Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation status of proteins within the SHP2 signaling cascade upon treatment with this compound.
Materials:
-
Target cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-SHP2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. For pathway analysis, a short treatment time (e.g., 2-6 hours) after growth factor stimulation might be necessary. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Conclusion
This compound is a valuable tool for investigating the role of SHP2 in cellular signaling and disease. The protocols outlined above provide a framework for characterizing the effects of this inhibitor on cell proliferation, apoptosis, and key signaling pathways. Researchers should optimize these protocols for their specific cell lines and experimental conditions to obtain robust and reproducible data.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cell-Specific Role of SHP2 in Regulating Bone Homeostasis and Regeneration Niches - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Shp2-IN-20 Dose-Response in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2][] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth, differentiation, and survival.[4] Dysregulation of SHP2 activity, often due to gain-of-function mutations or overexpression, is implicated in the pathogenesis of various cancers.[1] As a result, SHP2 has emerged as a promising therapeutic target in oncology.
Shp2-IN-20 is a potent and selective allosteric inhibitor of SHP2. Allosteric inhibitors bind to a site distinct from the active site, locking the enzyme in an inactive conformation. This mode of inhibition offers high selectivity over other protein tyrosine phosphatases. This application note provides a summary of the dose-response effects of representative SHP2 inhibitors in various cancer cell lines and detailed protocols for assessing their anti-proliferative activity.
Disclaimer: Publicly available dose-response data specifically for this compound is limited. The data presented in this document is based on well-characterized, structurally similar allosteric SHP2 inhibitors such as SHP099, RMC-4550, and PF-07284892, and should be considered representative of the compound class.
Data Presentation
The anti-proliferative activity of SHP2 inhibitors is typically evaluated by determining the half-maximal inhibitory concentration (IC50) in a panel of cancer cell lines. The tables below summarize the IC50 values for representative SHP2 inhibitors in various cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of SHP099 and RMC-4550 in Multiple Myeloma Cell Lines
| Cell Line | SHP099 IC50 (µM) | RMC-4550 IC50 (µM) |
| RPMI-8226 | ~15 | ~10 |
| NCI-H929 | ~20 | ~15 |
Data is estimated from graphical representations in the cited literature and represents the concentration required to inhibit cell proliferation by 50% after a 48-hour treatment.
Table 2: Biochemical and Cellular Inhibition by PF-07284892
| Assay Type | Target | IC50 (nM) |
| Biochemical Activity | SHP2 | 21 |
| Cellular pERK Inhibition | Various Cell Lines | Low nM |
PF-07284892 demonstrates potent inhibition of SHP2 enzymatic activity and downstream signaling.
Signaling Pathway
SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs become autophosphorylated, creating docking sites for the SH2 domains of SHP2. This recruitment relieves the autoinhibition of SHP2, activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, which promotes cell proliferation and survival. Allosteric SHP2 inhibitors, like this compound, bind to a pocket that stabilizes the auto-inhibited conformation of SHP2, thereby preventing its activation and downstream signaling.
Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
This protocol is used to determine the dose-response effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest concentration of the inhibitor.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
Application of Shp2 Inhibitors in Xenograft Mouse Models: A General Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signaling pathways downstream of various receptor tyrosine kinases (RTKs).[1][2] It is a key positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently hyperactivated in human cancers.[3] Dysregulation of Shp2 activity, through either gain-of-function mutations or overexpression, has been implicated in the pathogenesis of several solid tumors, including breast, lung, and gastric cancers. Consequently, Shp2 has emerged as a compelling target for cancer therapy.
Allosteric inhibitors of Shp2 have been developed to lock the protein in an auto-inhibited conformation, preventing its activation and downstream signaling. These inhibitors have shown promise in preclinical xenograft models, both as monotherapy and in combination with other targeted agents, by suppressing tumor growth and overcoming drug resistance.
This document provides a general overview and protocols for the application of a hypothetical Shp2 inhibitor, "Shp2-IN-20," in xenograft mouse models. As there is no publicly available data for a compound with this specific name, the following information is based on established findings for other well-characterized allosteric Shp2 inhibitors, such as SHP099 and RMC-4550. Researchers should use this as a guide and optimize the protocols for their specific inhibitor and cancer model.
Data Presentation: Efficacy of Shp2 Inhibitors in Xenograft Models (Representative Data)
The following tables summarize representative quantitative data from preclinical studies of Shp2 inhibitors in various xenograft mouse models. This data is intended to provide a general expectation of the potential efficacy of a potent Shp2 inhibitor.
Table 1: Monotherapy Efficacy of Shp2 Inhibitors
| Cancer Type | Cell Line | Mouse Strain | Shp2 Inhibitor | Dosage and Administration | Tumor Growth Inhibition (TGI) (%) | Reference |
| Multiple Myeloma | RPMI-8226 | Balb/c nude | SHP099 | 75 mg/kg, daily, oral | Significant reduction in tumor size and weight | |
| Multiple Myeloma | RPMI-8226 | Balb/c nude | RMC-4550 | 30 mg/kg, daily, oral | Significant reduction in tumor size and weight | |
| Neurofibroma | DhhCre;Nf1fl/fl | - | RMC-4550 | 10 or 30 mg/kg, daily, oral | Significant reduction in tumor volume |
Table 2: Combination Therapy Efficacy of Shp2 Inhibitors
| Cancer Type | Cell Line/Model | Combination Agent | Shp2 Inhibitor | Dosage and Administration | Outcome | Reference |
| Colon Cancer | MC-38 Xenograft | Anti-PD-1 | SHP099 | SHP099: 5 mg/kg, daily, i.p.; Anti-PD-1: 5 mg/kg, every 3 days, i.p. | Synergistic anti-tumor effect | |
| Neuroblastoma | Kelly Xenograft | Trametinib (MEKi) | SHP099 | SHP099: 75 mg/kg, q.o.d.; Trametinib: 0.25 mg/kg, daily | Marked reduction in tumor growth | |
| NF1-deficient MPNST | JH-2-002 PDX | Trametinib (MEKi) | SHP099 | SHP099: 50 mg/kg, daily, oral; Trametinib: 0.3 mg/kg, daily, oral | Greater tumor growth inhibition |
Signaling Pathways and Experimental Workflows
Shp2 Signaling Pathway
Shp2 acts as a critical node downstream of activated RTKs. Upon growth factor binding, RTKs become phosphorylated, creating docking sites for the SH2 domains of Shp2. This binding relieves the auto-inhibition of Shp2, activating its phosphatase activity. Activated Shp2 dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK pathway and promoting cell proliferation, survival, and differentiation.
Caption: Simplified Shp2 signaling pathway and the inhibitory action of an allosteric inhibitor.
Xenograft Study Experimental Workflow
A typical workflow for evaluating the efficacy of a Shp2 inhibitor in a xenograft mouse model involves several key stages, from cell culture to data analysis.
References
- 1. Method for the validation of immunohistochemical staining using SCID mouse xenografts: Expression of CD40 and CD154 in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of a mouse xenograft model of metastatic adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Detecting p-ERK Inhibition by Shp2-IN-20: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene, is a critical signaling node that positively regulates the Ras-MAPK (ERK) pathway downstream of various receptor tyrosine kinases (RTKs). Its role in promoting cell proliferation and survival has made it a key target in cancer drug discovery. Shp2-IN-20 is a potent and selective allosteric inhibitor of Shp2. This application note provides a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effect of this compound on the phosphorylation of Extracellular signal-regulated kinase (ERK), a key downstream effector in the pathway.
Data Presentation: Inhibition of ERK Phosphorylation by a Shp2 Inhibitor
The following table summarizes quantitative data from a representative experiment demonstrating the dose-dependent inhibition of p-ERK by a Shp2 inhibitor in KYSE520 esophageal squamous carcinoma cells. Cells were treated with the inhibitor for 48 hours before analysis by Western blot. The data is presented as the relative band intensity of phosphorylated ERK (p-ERK) normalized to total ERK.
| Treatment Concentration | Relative p-ERK/Total ERK Intensity | Percent Inhibition |
| Vehicle (DMSO) | 1.00 | 0% |
| 1 µM Shp2 Inhibitor | 0.65 | 35% |
| 3 µM Shp2 Inhibitor | 0.30 | 70% |
| 10 µM Shp2 Inhibitor | 0.10 | 90% |
Note: This data is representative of the expected outcome when using a potent Shp2 inhibitor. Actual results may vary based on the specific experimental conditions and cell line used.
Signaling Pathway
The diagram below illustrates the canonical Shp2-ERK signaling pathway and the point of inhibition by this compound. Shp2 is recruited to activated receptor tyrosine kinases (RTKs) and dephosphorylates specific substrates, which ultimately leads to the activation of the Ras-Raf-MEK-ERK cascade. This compound binds to an allosteric site on Shp2, locking it in an inactive conformation and thereby preventing downstream signaling to ERK.
Caption: Shp2-ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol for assessing p-ERK inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of p-ERK inhibition.
Detailed Experimental Protocol
This protocol is optimized for detecting changes in ERK phosphorylation in a human esophageal squamous carcinoma cell line, such as KYSE520, following treatment with this compound.
Materials and Reagents
-
Cell Line: KYSE520 or other suitable cell line with active RTK signaling.
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: 4-12% Bis-Tris gels.
-
Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol.
-
PVDF Membrane: 0.45 µm pore size.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Mouse anti-total-ERK1/2
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
Procedure
-
Cell Culture and Treatment:
-
Culture KYSE520 cells in complete culture medium to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment to reduce basal p-ERK levels.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 3, 10 µM) for the desired time (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-12% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing for Total ERK (Loading Control):
-
To normalize the p-ERK signal, the same membrane can be stripped and re-probed for total ERK.[1]
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane extensively with TBST.
-
Repeat the blocking and antibody incubation steps using the primary antibody against total ERK1/2 and the corresponding HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ).[2]
-
Normalize the p-ERK signal to the corresponding total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the this compound concentration to visualize the dose-dependent inhibition.
-
References
Application Notes and Protocols for Studying Drug Resistance Mechanisms with Shp2-IN-20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node and a well-validated target in oncology.[1] It plays a pivotal role in mediating cellular proliferation, survival, and differentiation through the RAS-RAF-ERK signaling cascade.[1] Aberrant Shp2 activation is implicated in the pathogenesis of various cancers and has been identified as a key mechanism of resistance to targeted therapies.
Shp2-IN-20 (also known as compound 193) is a potent, selective, allosteric inhibitor of Shp2 with a reported IC50 of 3 nM. These application notes provide a framework for utilizing this compound to investigate and overcome drug resistance in cancer models, with a focus on glioblastoma, a field where this inhibitor shows significant promise.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a pocket at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains. This binding stabilizes Shp2 in its autoinhibited conformation, preventing its activation and downstream signaling. By inhibiting Shp2, this compound can block the reactivation of the RAS-ERK pathway, a common mechanism of acquired resistance to various targeted cancer therapies.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Compound | Target | IC50 (nM) | Cell Line | Cancer Type | Reference |
| This compound | Shp2 | 3 | N/A | Glioblastoma (potential) | [1][2][3] |
Note: Specific cell line IC50 data for this compound in drug-resistant models is not yet publicly available in peer-reviewed literature. The provided IC50 is for the biochemical assay.
Mandatory Visualizations
Signaling Pathway of Shp2 in Drug Resistance
Caption: Signaling pathway illustrating the role of Shp2 in mediating RTK signaling and the inhibitory action of this compound.
Experimental Workflow for Investigating Drug Resistance
Caption: A generalized workflow for utilizing this compound to study and potentially overcome drug resistance in cancer cell lines.
Experimental Protocols
Note: The following protocols are generalized based on standard laboratory procedures for studying drug resistance with kinase inhibitors. Specific parameters such as cell seeding density, antibody concentrations, and incubation times should be optimized for your specific cell lines and experimental setup.
Protocol 1: Cell Viability Assay to Assess Re-sensitization
Objective: To determine if this compound can re-sensitize drug-resistant cancer cells to a primary therapeutic agent.
Materials:
-
Drug-resistant and parental (sensitive) cancer cell lines
-
Complete cell culture medium
-
This compound (reconstituted in DMSO)
-
Primary therapeutic agent (e.g., an EGFR inhibitor for glioblastoma)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the drug-resistant and parental cells.
-
Seed the cells in 96-well plates at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of the primary drug and this compound in complete medium.
-
Treat the cells with:
-
Increasing concentrations of the primary drug alone.
-
Increasing concentrations of this compound alone.
-
A combination of a fixed concentration of this compound with increasing concentrations of the primary drug.
-
-
Include a vehicle control (DMSO) for each condition.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot dose-response curves and determine the IC50 values for each treatment condition using software like GraphPad Prism.
-
Analyze the combination treatment for synergistic, additive, or antagonistic effects using methods such as the Chou-Talalay method (CompuSyn software).
-
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
Objective: To investigate the effect of this compound on the RAS-ERK signaling pathway in drug-resistant cells.
Materials:
-
Drug-resistant and parental cancer cell lines
-
6-well cell culture plates
-
This compound
-
Primary therapeutic agent
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-MEK, anti-MEK, anti-Shp2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the primary drug, this compound, or the combination at desired concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
-
Conclusion
This compound is a valuable tool for investigating the role of Shp2 in mediating drug resistance. The protocols outlined above provide a starting point for researchers to explore the potential of Shp2 inhibition to overcome resistance to targeted therapies in various cancer models. Further characterization of this compound in peer-reviewed studies will be crucial to fully elucidate its therapeutic potential and expand its application in drug discovery and development.
References
Application Notes and Protocols for In Vivo Studies with Shp2-IN-20
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the experimental design of in vivo studies utilizing the SH2 domain-containing phosphatase 2 (Shp2) inhibitor, Shp2-IN-20. Due to the limited publicly available data specific to this compound, this document outlines generalized protocols and methodologies derived from established research on other Shp2 inhibitors. Researchers should adapt and optimize these protocols based on the specific physicochemical properties and biological activity of this compound. This guide covers the mechanism of action of Shp2, detailed experimental protocols for preclinical efficacy, pharmacokinetic and pharmacodynamic studies, and data presentation recommendations.
Introduction to Shp2 and its Role in Disease
Src homology-2 domain-containing phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell proliferation, differentiation, and survival.[1][3] Dysregulation of Shp2 activity, often due to gain-of-function mutations, is implicated in various developmental disorders and is a significant driver in the pathogenesis of multiple human cancers.[2] Shp2 acts as a positive regulator of the RAS-MAPK pathway, and its inhibition has emerged as a promising therapeutic strategy for cancers dependent on this signaling cascade.
Mechanism of Action of Shp2 Inhibitors
This compound is an allosteric inhibitor that targets a binding pocket distinct from the active site of the Shp2 protein. This allosteric inhibition stabilizes Shp2 in an auto-inhibited conformation, preventing its interaction with upstream activators and downstream substrates. By locking Shp2 in this inactive state, this compound effectively blocks the propagation of signals from RTKs to RAS, leading to the suppression of the MAPK pathway and subsequent inhibition of tumor cell growth.
Signaling Pathway of Shp2
Caption: Shp2 signaling pathway and the inhibitory action of this compound.
Experimental Design for In Vivo Studies
The following sections outline key considerations and protocols for designing robust in vivo studies to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.
Animal Models
The choice of animal model is critical for the successful evaluation of an anti-cancer therapeutic. For this compound, suitable models include:
-
Xenograft Models: Human cancer cell lines with known mutations in the RAS-MAPK pathway (e.g., KRAS, BRAF) or overexpression of RTKs are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD-SCID, NSG).
-
Patient-Derived Xenograft (PDX) Models: These models, established from patient tumor tissue, better recapitulate the heterogeneity and microenvironment of human cancers.
-
Syngeneic Models: These immunocompetent mouse models are suitable for investigating the effects of this compound on the tumor microenvironment and in combination with immunotherapies.
Formulation and Administration of this compound
Proper formulation is essential for achieving desired exposure and efficacy.
Protocol 1: Formulation of this compound for Oral Gavage
-
Vehicle Selection: A common vehicle for oral administration of small molecule inhibitors is a suspension in 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water. The optimal vehicle for this compound should be determined based on its solubility and stability.
-
Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the calculated amount of this compound.
-
In a sterile container, add the vehicle to the this compound powder.
-
Vortex or sonicate the mixture until a homogenous suspension is achieved.
-
Prepare the formulation fresh daily unless stability data supports longer storage.
-
Protocol 2: Oral Gavage Administration in Mice
-
Animal Handling: This procedure should be performed by trained personnel to minimize animal stress.
-
Dose Calculation: Weigh each mouse before dosing to calculate the exact volume of the formulation to be administered.
-
Administration:
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle.
-
Insert the needle orally and gently advance it into the esophagus.
-
Slowly administer the calculated volume of the this compound formulation.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress post-administration.
-
Efficacy Studies
The primary goal of an efficacy study is to determine the anti-tumor activity of this compound.
Protocol 3: Subcutaneous Xenograft Efficacy Study
-
Cell Implantation: Inject a predetermined number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) suspended in a suitable medium (e.g., Matrigel) subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Treatment:
-
Administer this compound or vehicle control according to the predetermined dose and schedule (e.g., once daily by oral gavage).
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Euthanize the animals and collect tumors, blood, and other relevant tissues for further analysis.
-
Experimental Workflow for an In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study.
Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol 4: Mouse Pharmacokinetic Study
-
Dosing: Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage).
-
Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Pharmacodynamic (PD) Studies
PD studies are performed to assess the effect of this compound on its biological target in vivo.
Protocol 5: In Vivo Pharmacodynamic Study
-
Study Design: Use a tumor-bearing mouse model similar to the efficacy studies.
-
Treatment: Administer a single or multiple doses of this compound.
-
Tissue Collection: At various time points post-dose, collect tumor and/or surrogate tissues.
-
Biomarker Analysis: Analyze the tissues for biomarkers of Shp2 inhibition. A key biomarker is the phosphorylation level of ERK (p-ERK), a downstream effector in the MAPK pathway. This can be assessed by Western blotting, immunohistochemistry (IHC), or ELISA.
-
Correlation: Correlate the extent of target engagement with the administered dose and the observed anti-tumor efficacy.
Data Presentation
Clear and concise presentation of quantitative data is crucial for interpretation and comparison.
Table 1: Summary of In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | QD | - | ||
| This compound | X | QD | |||
| This compound | Y | QD | |||
| Positive Control | Z | QD |
Table 2: Summary of Pharmacokinetic Parameters
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |
| This compound | X | PO |
Table 3: Summary of Pharmacodynamic Data
| Treatment Group | Dose (mg/kg) | Time Post-Dose (h) | % Inhibition of p-ERK in Tumor Tissue (relative to vehicle) |
| Vehicle Control | - | 4 | 0 |
| This compound | X | 4 | |
| This compound | Y | 4 | |
| This compound | Y | 24 |
Conclusion
The protocols and guidelines presented here provide a robust framework for the preclinical in vivo evaluation of the Shp2 inhibitor, this compound. While based on established methodologies for similar compounds, it is imperative that these protocols are tailored and optimized for the specific characteristics of this compound. Careful and well-designed in vivo studies will be critical in elucidating the therapeutic potential of this novel agent.
Disclaimer: The information provided in these application notes is intended for guidance purposes for research professionals. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. The specific experimental conditions, including dosages and formulations for this compound, must be determined empirically.
References
Application Notes and Protocols for Solubilizing Shp2-IN-20 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2-IN-20 is a potent and selective inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. Dysregulation of SHP2 is implicated in various cancers, making it a key target for therapeutic development. These application notes provide a detailed protocol for the solubilization and use of this compound in cell culture experiments to ensure reliable and reproducible results.
SHP2 is a crucial downstream signaling molecule for multiple receptor tyrosine kinases (RTKs).[1] Its activation is essential for the full activation of the RAS/ERK signaling pathway, which is a major driver of cell proliferation and survival.[2][3] SHP2 also participates in other signaling cascades, including the PI3K/AKT and JAK/STAT pathways.
Physicochemical and Potency Data of this compound
Proper handling and solubilization of this compound are critical for accurate experimental outcomes. The following table summarizes key quantitative data for this inhibitor.
| Property | Value | Reference |
| Molecular Weight | 446.50 g/mol | [4] |
| Solubility in DMSO | 10 mM | |
| IC50 (SHP2) | 3 nM | |
| Recommended Storage | Store powder at -20°C for up to 3 years. Store stock solutions at -20°C or -80°C. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted for various cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh out approximately 4.47 mg of this compound powder using a calibrated analytical balance and transfer it into a sterile, light-protected microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder to achieve a 10 mM stock solution.
-
Mixing: Tightly close the tube and vortex at high speed for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: To prevent repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions for Cell Culture Experiments
This protocol details the serial dilution of the concentrated DMSO stock solution for use in cell culture experiments. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with ≤0.1% being the generally recommended safe level. A vehicle control (DMSO only) should always be included in experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Intermediate Dilutions: It is recommended to perform intermediate dilutions of the 10 mM stock solution in DMSO before the final dilution in cell culture medium to prevent precipitation of the inhibitor. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.
-
Final Dilution in Culture Medium: To prepare a working solution, add the appropriate volume of the intermediate or stock solution to pre-warmed cell culture medium. For instance, to achieve a final concentration of 1 µM this compound with a final DMSO concentration of 0.1%, add 1 µL of a 1 mM intermediate stock to 1 mL of cell culture medium.
-
Mixing: Immediately and thoroughly mix the working solution by gentle pipetting or inversion. Avoid vortexing cell culture medium containing serum.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium. For the example above, this would be 1 µL of DMSO in 1 mL of medium.
General Protocol for a Cell-Based Assay
This protocol provides a general workflow for treating cells with this compound and assessing its effects.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
Vehicle control solution
-
Multi-well cell culture plates
-
Assay-specific reagents (e.g., for viability, proliferation, or western blot analysis)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere and grow overnight.
-
Treatment: Remove the existing medium and replace it with the prepared this compound working solutions or the vehicle control. A typical starting concentration range for SHP2 inhibitors in cell-based assays is between 100 nM and 10 µM. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Incubation: Incubate the cells with the inhibitor for the desired duration, which should be optimized for the target and the assay.
-
Analysis: Following incubation, proceed with the specific assay to assess the effects of this compound on the cells (e.g., cell viability assay, western blot for target engagement, etc.).
Visualizations
Caption: Simplified SHP2 signaling pathways and the point of inhibition by this compound.
Caption: Experimental workflow for preparing and using this compound in cell culture.
References
Application Note and Protocols for Flow Cytometry Analysis of Apoptosis with Shp2-IN-20 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Shp2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical component of intracellular signaling pathways. It is involved in regulating cell growth, differentiation, survival, and apoptosis.[1][2][3] Dysregulation of Shp2 activity is implicated in various cancers, making it a promising target for therapeutic intervention.[4][5] Shp2-IN-20 is a potent and selective inhibitor of Shp2. This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. This method allows for the quantitative determination of viable, early apoptotic, late apoptotic, and necrotic cell populations, providing valuable insights into the cytotoxic effects of this compound.
Mechanism of Action and Signaling Pathway
Shp2 is known to positively regulate the Ras-MAPK (mitogen-activated protein kinase) and PI3K/Akt signaling pathways, both of which are crucial for promoting cell survival and proliferation. By inhibiting the catalytic activity of Shp2, this compound is expected to disrupt these pro-survival signals, leading to the induction of apoptosis. Inhibition of Shp2 can lead to decreased dephosphorylation of its downstream targets, ultimately impeding the activation of the ERK and Akt pathways. This disruption can trigger the intrinsic apoptotic cascade, characterized by the activation of caspases.
Data Presentation
The following table summarizes the quantitative analysis of apoptosis in a hypothetical cancer cell line treated with varying concentrations of this compound for 24 and 48 hours.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | 24 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| This compound | 1 | 24 | 85.6 ± 3.4 | 8.1 ± 1.2 | 4.3 ± 0.7 | 12.4 ± 1.9 |
| This compound | 5 | 24 | 68.3 ± 4.5 | 18.9 ± 2.8 | 10.5 ± 1.5 | 29.4 ± 4.3 |
| This compound | 10 | 24 | 45.1 ± 5.2 | 35.7 ± 4.1 | 16.2 ± 2.3 | 51.9 ± 6.4 |
| Vehicle Control | 0 | 48 | 94.8 ± 2.5 | 2.8 ± 0.6 | 2.1 ± 0.4 | 4.9 ± 1.0 |
| This compound | 1 | 48 | 72.4 ± 4.1 | 15.3 ± 2.2 | 9.8 ± 1.4 | 25.1 ± 3.6 |
| This compound | 5 | 48 | 40.2 ± 5.8 | 38.6 ± 4.9 | 18.7 ± 2.9 | 57.3 ± 7.8 |
| This compound | 10 | 48 | 21.5 ± 4.9 | 45.1 ± 6.3 | 30.4 ± 5.1 | 75.5 ± 11.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cells in a 6-well plate at a density of 2 x 10^5 cells/well in complete culture medium and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24 and 48 hours).
Protocol 2: Annexin V and Propidium Iodide Staining
-
Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete medium and combine with the floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
Protocol 3: Flow Cytometry Data Acquisition and Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation of both FITC and PI.
-
Compensation: Set up compensation using single-stained controls (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Gating:
-
Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Create a quadrant plot of FITC (Annexin V) versus PI.
-
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.
-
The protocols described in this application note provide a reliable and quantitative method for assessing the pro-apoptotic activity of the Shp2 inhibitor, this compound. By following these detailed procedures, researchers can effectively evaluate the dose- and time-dependent effects of this compound on cancer cell lines, contributing to a better understanding of its therapeutic potential. The use of flow cytometry with Annexin V and PI staining is a robust technique for elucidating the mechanisms of drug-induced cell death.
References
- 1. SHP-2 tyrosine phosphatase inhibits p73-dependent apoptosis and expression of a subset of p53 target genes induced by EGCG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHP-2 tyrosine phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Shp2-IN-20 solubility issues and solutions
Welcome to the technical support center for Shp2-IN-20. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and use of this compound in preclinical experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during research.
Troubleshooting Guides
Issue: this compound Solubility and Solution Preparation
This compound is a potent SHP2 inhibitor with an IC50 of 3 nM, making it a valuable tool for glioblastoma research and studies involving the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1] However, like many small molecule inhibitors, it has limited aqueous solubility, which can present challenges in experimental settings.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes |
| DMSO | 10 mM | This compound is readily soluble in DMSO.[2] This is the recommended solvent for preparing high-concentration stock solutions. |
| Ethanol | Sparingly soluble | Not recommended as a primary solvent for stock solutions. |
| Water / PBS | Insoluble | Direct dissolution in aqueous buffers is not recommended. |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.465 mg (Molecular Weight: 446.50 g/mol ).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly. Gentle warming to 37°C or brief sonication can aid in dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Issue: Precipitation in Cell Culture Media
A frequent challenge arises when diluting a DMSO stock solution of a hydrophobic compound like this compound into aqueous cell culture media. This can lead to the compound "crashing out" or precipitating.
Troubleshooting Steps:
-
Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C. Adding the compound to cold media will decrease its solubility.[3]
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your final culture volume, perform an intermediate dilution step in pre-warmed media. Add the compound dropwise while gently vortexing.[3]
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[4]
-
Solubility Testing: If precipitation persists, perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture media. This can be done by preparing a serial dilution in media and observing for any precipitate formation over time.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated in the cell culture medium immediately after I added it from my DMSO stock. What should I do?
A1: This is a common issue due to the poor aqueous solubility of the compound. To resolve this, ensure your cell culture medium is pre-warmed to 37°C. Instead of a single large dilution, perform a serial dilution of your DMSO stock in the warm medium. It is also critical to keep the final DMSO concentration in your culture below 0.5%.
A2: Delayed precipitation can occur due to several factors, including temperature fluctuations, changes in media pH over time, or interactions with media components. Ensure a stable incubator environment and consider if any components in your specific media might be interacting with the compound. Testing solubility in a simpler buffered solution like PBS can help determine if media components are the cause.
Q3: How should I prepare this compound for in vivo animal studies?
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol for Formulation (Example):
-
Dissolve the required amount of this compound in DMSO first.
-
Add PEG300 and Tween-80 to the DMSO/Shp2-IN-20 mixture and mix thoroughly.
-
Finally, add saline to reach the final desired volume and concentration. It is crucial to perform a small-scale pilot formulation to ensure the compound remains in solution at the desired concentration before preparing a large batch for your study.
Q4: What is the recommended storage and stability for this compound solutions?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months. The stability of this compound in aqueous solutions is expected to be limited, and it is advisable to prepare fresh dilutions for each experiment.
Signaling Pathway and Experimental Workflow
To provide further context for your experiments, the following diagrams illustrate the Shp2 signaling pathway and a general experimental workflow for using this compound.
Caption: The Shp2 signaling pathway in the context of RTK activation leading to cell proliferation.
Caption: A general experimental workflow for using this compound in cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Shp2-IN-20 Concentration for Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Shp2-IN-20 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] It belongs to the pyrazolopyrazine class of compounds.[1][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK pathway, which is frequently hyperactivated in various cancers.[4] this compound functions by binding to an allosteric site on the SHP2 protein, stabilizing it in an inactive conformation. This prevents SHP2 from interacting with its substrates and blocks downstream signaling, thereby inhibiting the proliferation of cancer cells that are dependent on this pathway.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
The reported half-maximal inhibitory concentration (IC50) for this compound is 3 nM in a biochemical assay. For cell-based assays, a starting concentration range of 10-100 times the biochemical IC50 is a common practice. Therefore, a good starting point for this compound in short-term cell culture experiments (e.g., 24-72 hours) would be in the range of 30 nM to 300 nM. However, for long-term experiments (days to weeks), it is crucial to perform a dose-response curve to determine the optimal concentration that balances efficacy with minimal cytotoxicity.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. It is recommended to assess the stability of the compound in your specific cell culture medium over the duration of your experiment.
Q4: How can I assess the long-term effects of this compound on my cells?
For long-term experiments, it is essential to monitor both the efficacy of the inhibitor and its potential side effects. This can be achieved through a combination of assays:
-
Cell Viability and Proliferation Assays: Regularly assess cell viability using methods like MTT, XTT, or ATP-based luminescence assays to monitor for cytotoxicity. Proliferation can be monitored by cell counting or using assays that measure DNA synthesis.
-
Western Blotting: Periodically analyze key proteins in the SHP2 signaling pathway (e.g., phospho-ERK, total ERK, phospho-SHP2, total SHP2) to confirm sustained target engagement and pathway inhibition.
-
Phenotypic Assays: Monitor for changes in cell morphology, migration, or other relevant phenotypes that are expected to be affected by SHP2 inhibition.
-
Resistance Monitoring: Be aware of the potential for acquired resistance, which can manifest as a rebound in cell proliferation or signaling pathway activity over time.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed even at low concentrations.
| Possible Cause | Troubleshooting Steps |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration in the culture medium is below 0.1%. Run a vehicle control (medium with the same concentration of DMSO as the treated samples) to assess solvent toxicity. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to the same compound. Perform a dose-response experiment with a wider range of concentrations to determine the IC50 for your specific cell line. |
| Compound Instability | The compound may be degrading in the culture medium over time, releasing toxic byproducts. Assess the stability of this compound in your specific medium at 37°C over the course of the experiment. Consider refreshing the medium with freshly prepared inhibitor more frequently. |
| Off-Target Effects | At higher concentrations, the inhibitor may have off-target effects. If possible, test the effect of a structurally different SHP2 inhibitor to see if the cytotoxicity is target-specific. |
Problem 2: Loss of inhibitory effect over time.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | As mentioned above, the inhibitor may not be stable for the entire duration of the experiment. Replenish the medium with fresh inhibitor at regular intervals (e.g., every 2-3 days). |
| Development of Resistance | Cells can develop resistance to targeted therapies through various mechanisms, such as mutations in the target protein or activation of bypass signaling pathways. Monitor for a rebound in p-ERK levels by Western blot. If resistance is suspected, consider combination therapies to target potential bypass pathways. |
| Cellular Efflux | Cells may upregulate efflux pumps that actively remove the inhibitor from the cytoplasm. The use of efflux pump inhibitors (e.g., verapamil) can be explored, but this may introduce other experimental variables. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Compound Preparation | Prepare a large batch of the stock solution and aliquot it to ensure consistency across multiple experiments. Always use the same lot of the compound if possible. |
| Variability in Cell Culture | Ensure consistent cell passage number, seeding density, and culture conditions for all experiments. |
| Assay Variability | Optimize and standardize all assay protocols, including incubation times, reagent concentrations, and data acquisition methods. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (Biochemical) | 3 nM | |
| Recommended Starting Concentration (In Vitro) | 30 - 300 nM | General Guideline |
| Recommended Final DMSO Concentration | ≤ 0.1% |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 7 days), refreshing the medium with the inhibitor every 2-3 days.
-
MTT Assay: At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value for your cell line.
Protocol 2: Monitoring SHP2 Pathway Inhibition by Western Blot
-
Cell Treatment: Seed cells in 6-well plates and treat them with the optimized concentration of this compound for various time points (e.g., 24h, 48h, 72h, 1 week).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-SHP2, total SHP2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels.
Visualizations
References
- 1. Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 3. Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating SHP2 Inhibition: A Technical Support Center for Researchers
A Note on "Shp2-IN-20": Extensive searches for a specific SHP2 inhibitor designated "this compound" did not yield specific data within publicly available scientific literature. Therefore, this technical support center provides a comprehensive troubleshooting guide for researchers working with SHP2 inhibitors in general, drawing on data from well-characterized examples of both allosteric and active-site inhibitors.
This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and interpret experiments involving small molecule inhibitors of the protein tyrosine phosphatase SHP2.
Frequently Asked Questions (FAQs)
Q1: My SHP2 inhibitor is not showing the expected downstream effect on the RAS-MAPK pathway (e.g., no decrease in p-ERK). What could be the reason?
A1: Several factors could contribute to a lack of efficacy:
-
Compound Integrity and Activity: Ensure the inhibitor is properly stored, has not degraded, and the correct concentration is being used.
-
Cellular Permeability: The inhibitor may have poor cell permeability. Consider using a positive control compound with known cell activity.
-
Target Engagement: The inhibitor may not be binding to SHP2 in your cellular context. A Cellular Thermal Shift Assay (CETSA) can be performed to verify target engagement.
-
Cell Line Specificity: The dependence of the RAS-MAPK pathway on SHP2 can vary between cell lines. Some cell lines may have alternative signaling pathways that bypass the need for SHP2.
-
Mutant SHP2 Insensitivity: If you are using an allosteric inhibitor (e.g., one similar to SHP099), it may be ineffective against certain activating mutations of SHP2 (like E76K) that lock the protein in an open, active conformation.[1]
Q2: I'm observing significant cytotoxicity or unexpected phenotypes in my cells after treatment with a SHP2 inhibitor. What are the possible causes?
A2: This could be due to off-target effects, especially with active-site targeting inhibitors.
-
Lack of Specificity: Active-site SHP2 inhibitors can show poor selectivity and may inhibit other protein tyrosine phosphatases (PTPs), such as the closely related SHP1, or even protein tyrosine kinases (PTKs).[2][3] This can lead to a variety of unintended cellular consequences.
-
Inhibition of Other Pathways: SHP2 is involved in multiple signaling pathways beyond RAS-MAPK, including the JAK-STAT and PI3K-AKT pathways. Inhibition of SHP2 can therefore have pleiotropic effects.
-
Compound-Specific Toxicity: The chemical scaffold of the inhibitor itself might have inherent toxicity independent of its effect on SHP2.
Q3: How do I choose between an allosteric and an active-site SHP2 inhibitor for my experiments?
A3: The choice depends on your experimental goals and context:
-
Allosteric Inhibitors (e.g., SHP099-like): These inhibitors stabilize the inactive conformation of SHP2 and generally exhibit higher selectivity. They are excellent tools for studying the role of wild-type SHP2. However, they may not be effective against certain gain-of-function SHP2 mutants found in some cancers.
-
Active-Site Inhibitors: These inhibitors target the catalytic domain of SHP2. While they can be potent, they often suffer from lower selectivity against other PTPs due to the conserved nature of the active site. They may be useful for targeting constitutively active SHP2 mutants, but careful validation of their specificity is crucial.
Troubleshooting Guides
Problem: Lack of Expected Biological Effect
This workflow will guide you through a systematic process to identify the root cause of an inactive SHP2 inhibitor in your experiments.
Caption: Troubleshooting workflow for an inactive SHP2 inhibitor.
Data Presentation
Table 1: Comparative Selectivity of Representative SHP2 Inhibitors
| Inhibitor Name | Type | SHP2 IC50 | SHP1 IC50 | Selectivity (SHP1/SHP2) | Notes |
| NSC-87877 | Active-Site | 0.32 µM | 0.34 µM | ~1-fold | Poor selectivity against SHP1. |
| 11a-1 | Active-Site | 0.2 µM | >5-fold higher | >5-fold | Greater selectivity against 20 other PTPs. |
| SHP099 | Allosteric | 0.07 µM | >10 µM | >140-fold | High selectivity due to allosteric mechanism. |
| PF-07284892 | Allosteric | 21 nM | >1,000-fold higher | >1,000-fold | High selectivity over 21 other phosphatases. |
IC50 values can vary depending on the assay conditions. Data presented here are for comparative purposes.
Experimental Protocols
Western Blotting for p-ERK Analysis
Objective: To assess the effect of a SHP2 inhibitor on the downstream RAS-MAPK signaling pathway by measuring the phosphorylation level of ERK1/2.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Starve the cells in serum-free media for 4-6 hours to reduce basal signaling. Pre-treat the cells with the SHP2 inhibitor at various concentrations for 1-2 hours. Stimulate the cells with a growth factor (e.g., EGF or FGF) for 10-15 minutes to activate the RAS-MAPK pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the SHP2 inhibitor binds to SHP2 within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with the SHP2 inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant containing the soluble proteins and analyze the amount of soluble SHP2 by Western blotting as described above.
-
Analysis: A stabilizing ligand (the inhibitor) will increase the melting temperature of SHP2, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Mandatory Visualizations
SHP2 Signaling Pathway
Caption: Simplified SHP2 signaling pathway.
Allosteric vs. Active-Site Inhibition of SHP2
Caption: Conceptual difference between inhibitor types.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Shp2-IN-20 toxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Shp2-IN-20 in cell culture, with a focus on minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2) with a reported IC50 of 3 nM. SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling pathway, which is essential for cell proliferation and survival. By inhibiting SHP2, this compound blocks this pathway, making it a subject of interest for research in diseases with aberrant signaling, such as glioblastoma.
Q2: What are the common causes of toxicity with this compound in cell culture?
A2: Toxicity associated with this compound in cell culture can stem from several factors:
-
High Concentrations: Using concentrations significantly above the effective dose for SHP2 inhibition can lead to off-target effects and general cellular stress, resulting in cell death.
-
Off-Target Effects: Although designed to be specific, at higher concentrations, this compound may inhibit other phosphatases or kinases, leading to unintended biological consequences.
-
Solvent Toxicity: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO (typically >0.5%) can be independently toxic to many cell lines.
-
Prolonged Exposure: Continuous exposure to the inhibitor, even at a seemingly non-toxic concentration, can lead to cumulative stress and a gradual decline in cell viability.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical inhibitors due to their unique genetic and metabolic profiles.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The ideal concentration of this compound should be empirically determined for each cell line and experimental setup. A dose-response experiment is the most effective way to identify a concentration that provides maximal SHP2 inhibition with minimal cytotoxicity. This typically involves treating your cells with a range of this compound concentrations and assessing both the inhibition of your target (e.g., by measuring p-ERK levels) and cell viability.
Q4: What are the best practices for preparing and storing this compound?
A4: To ensure the stability and activity of this compound:
-
Reconstitution: Dissolve this compound in high-quality, anhydrous DMSO to prepare a concentrated stock solution.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the stock solution in your cell culture medium. Avoid storing diluted solutions for extended periods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death observed after treatment. | 1. Inhibitor concentration is too high.2. Solvent (DMSO) concentration is toxic.3. Prolonged incubation time.4. Cell line is particularly sensitive. | 1. Perform a dose-response curve to identify the optimal concentration. Start with a broad range of concentrations, including those below the reported IC50.2. Ensure the final DMSO concentration in the culture medium is at a non-toxic level for your cell line (generally <0.1-0.5%). Run a vehicle-only (DMSO) control.3. Reduce the incubation time. Determine the minimum time required to observe the desired effect on the signaling pathway.4. If possible, test the inhibitor on a more robust cell line or perform extensive optimization of concentration and exposure time. |
| Inconsistent results or lack of SHP2 inhibition. | 1. Inhibitor has degraded.2. Incorrect inhibitor concentration.3. Suboptimal cell culture conditions. | 1. Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution.2. Verify the calculations for your dilutions. Perform a serial dilution to test a range of concentrations.3. Ensure cells are healthy and in the logarithmic growth phase before treatment. Stressed cells may respond differently to inhibitors. |
| Unexpected phenotype observed. | 1. Off-target effects of this compound.2. Activation of compensatory signaling pathways. | 1. Perform a kinase profile screen to identify potential off-target interactions. Use a structurally different SHP2 inhibitor to see if the phenotype is reproducible. 2. Use techniques like Western blotting to investigate the activation of other known signaling pathways that might be compensating for the inhibition of the SHP2 pathway. |
Quantitative Data Summary
As specific cytotoxicity data for this compound is not widely available in the public domain, the following table is a template for researchers to populate with their own experimental data. It is crucial to perform a dose-response analysis for each new cell line.
| Cell Line | This compound IC50 (p-ERK Inhibition) | This compound CC50 (Cell Viability) | Therapeutic Index (CC50/IC50) |
| e.g., U87-MG | [User to determine] | [User to determine] | [User to calculate] |
| e.g., LN-18 | [User to determine] | [User to determine] | [User to calculate] |
| [Your Cell Line] | [User to determine] | [User to determine] | [User to calculate] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a framework for determining the cytotoxic effect of this compound on a given cell line.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the medium containing different concentrations of the inhibitor. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Assessment of Target Engagement by Western Blot for p-ERK
This protocol is to confirm that this compound is inhibiting its target pathway by measuring the phosphorylation of a downstream effector, ERK.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
Visualizations
Caption: Simplified SHP2 Signaling Pathway.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for high cytotoxicity.
Interpreting unexpected results with Shp2-IN-20
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Shp2-IN-20, a potent inhibitor of the protein tyrosine phosphatase Shp2.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected decrease in ERK phosphorylation (p-ERK) after treating my cells with this compound. What could be the reason?
A1: Several factors could contribute to the lack of an observed effect on p-ERK levels. Consider the following possibilities and troubleshooting steps:
-
Suboptimal Inhibitor Concentration: The effective concentration of an inhibitor can vary significantly between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell model.
-
Insufficient Treatment Duration: The kinetics of pathway inhibition can differ between cell types. A time-course experiment (e.g., 1, 6, 24 hours) is advisable to identify the optimal treatment duration.
-
Lack of Target Engagement: It is crucial to confirm that this compound is binding to Shp2 in your cellular context. A Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement.
-
Cellular Context and Signaling Redundancy: Some cell lines may have signaling pathways that are not dependent on Shp2 for ERK activation, or they may have compensatory mechanisms that reactivate the pathway. For example, certain RAS mutations may render cells less sensitive to Shp2 inhibition.[1]
-
Experimental Procedure: Ensure the integrity of your experimental workflow, including the quality of antibodies used for Western blotting and the proper handling of reagents.
Q2: My results show a paradoxical increase in p-ERK or activation of a parallel pathway (e.g., AKT) after treatment with this compound. Why is this happening?
A2: Paradoxical signaling outcomes can be complex and are sometimes observed with inhibitors of key signaling nodes like Shp2.
-
Feedback Loop Activation: Inhibition of Shp2 can sometimes lead to the feedback activation of upstream receptor tyrosine kinases (RTKs), which can in turn reactivate the ERK pathway or stimulate parallel pathways like the PI3K/AKT pathway.[1][2]
-
Off-Target Effects: While this compound is a potent Shp2 inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out without specific profiling. Some active-site Shp2 inhibitors have been reported to have off-target effects on other protein tyrosine kinases.[3][4]
-
Cell Line-Specific Wiring: The intricate network of signaling pathways can vary significantly across different cancer types and even between cell lines of the same origin. This can lead to unique and unexpected responses to pathway inhibition.
Q3: I am not observing a significant decrease in cell viability or proliferation, even at concentrations of this compound that inhibit p-ERK.
A3: A disconnect between pathway inhibition and a phenotypic response like cell death or growth arrest can be due to several reasons:
-
Cytostatic vs. Cytotoxic Effect: Shp2 inhibition may be cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death) in your specific cell model. Consider performing a long-term colony formation assay to assess the impact on clonogenic survival.
-
Activation of Survival Pathways: Cells may compensate for the inhibition of the RAS-ERK pathway by upregulating other pro-survival pathways.
-
Tumor Microenvironment and In Vivo Effects: In some contexts, the effect of Shp2 inhibition can be more complex in vivo. For instance, Shp2 inhibition has been shown to modulate the tumor microenvironment, which can have unexpected consequences on tumor growth.
Q4: I am concerned about potential off-target effects of this compound. How can I investigate this?
A4: Investigating potential off-target effects is a critical aspect of inhibitor characterization.
-
Chemical Proteomics: Advanced techniques like chemical proteomics can provide a global view of the proteins that interact with this compound in an unbiased manner.
-
Rescue Experiments: If you have access to a drug-resistant mutant of Shp2, you can perform rescue experiments. If the observed phenotype is reversed by the expression of the resistant mutant in the presence of the inhibitor, it strongly suggests an on-target effect.
-
Phenotypic Comparison with Genetic Knockdown: Compare the phenotype induced by this compound with that of Shp2 knockdown using siRNA or shRNA. A high degree of concordance between the pharmacological and genetic approaches supports an on-target effect.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for Shp2 inhibitors. Note that the specific values for this compound may vary.
| Parameter | Inhibitor | Value | Assay Conditions |
| Biochemical IC50 | This compound | 3 nM | In vitro enzymatic assay |
| SHP099 | 11 µM | Biochemical assay with wild-type SHP2 | |
| RMC-4550 | 0.583 nM | Biochemical assay with purified, activated full-length human SHP2 | |
| Cellular IC50 (p-ERK) | RMC-4550 | 24-29 nM | 2D cell culture, 1-hour treatment |
| Cellular IC50 (Viability) | SHP099 | 7.5 - 24.6 µM | PC9 and PC9GR cells, 24-hour treatment |
| RMC-4550 | 120 - 480 nM | FLT3-ITD and KIT mutant AML cell lines, 48-hour treatment |
Signaling Pathways and Experimental Workflows
Shp2 Signaling Pathway
Caption: Canonical Shp2 signaling pathway downstream of a Receptor Tyrosine Kinase (RTK).
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Detailed Experimental Protocols
Western Blot for p-ERK and Total ERK
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody against total ERK.
-
Quantify band intensities using densitometry software.
-
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat intact cells with this compound or vehicle control for a specified time.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Detection:
-
Collect the supernatant (soluble fraction) and quantify the amount of soluble Shp2 using Western blotting or other detection methods like ELISA.
-
A ligand-bound protein will be more thermally stable and will be present in higher amounts in the soluble fraction at elevated temperatures compared to the unbound protein.
-
MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance.
-
References
- 1. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHP2 inhibition improves celastrol-induced growth suppression of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Shp2-IN-20 stability in DMSO and culture media
Welcome to the technical support center for Shp2-IN-20. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in DMSO and cell culture media, and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: We recommend preparing a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] A common stock concentration is 10 mM.[3][4] To prepare the solution, dissolve the compound in DMSO, using sonication if necessary to ensure it is fully dissolved.[5]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Stock solutions in DMSO should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture and light. For long-term storage, aliquots should be kept at -80°C (up to 6 months) or -20°C (up to 1 month).
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: It is crucial to keep the final concentration of DMSO in your cell culture medium low, typically below 0.1% to 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: Is there specific data on the stability of this compound in cell culture media?
A4: As of late 2025, specific quantitative data on the stability and half-life of this compound in various cell culture media has not been extensively published. The stability of a small molecule inhibitor in cell culture can be influenced by several factors, including the composition of the media (e.g., presence of serum), pH, and incubation temperature. It is highly recommended to determine the stability of this compound in your specific experimental setup.
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of the protein tyrosine phosphatase Shp2. Shp2 is a key signaling protein involved in the RAS/MAPK pathway, which is crucial for cell growth, differentiation, and survival. By inhibiting Shp2, this compound can block signaling through this pathway, which is often hyperactivated in various cancers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates out of solution when added to aqueous media. | The compound may have low aqueous solubility. The transition from a high concentration in DMSO to an aqueous environment can cause it to crash out. | - Make intermediate serial dilutions of your DMSO stock in DMSO before the final dilution into your aqueous buffer or media.- Ensure the final working concentration of the compound is soluble in the aqueous medium. |
| High variability in experimental results between replicates. | - Inconsistent sample handling and processing.- Incomplete solubilization of the compound in the stock solution or media.- Issues with the analytical method (e.g., HPLC-MS). | - Ensure precise and consistent timing for sample collection and processing.- Confirm complete dissolution of the compound by visual inspection or other methods.- Validate your analytical method for linearity, precision, and accuracy. |
| Rapid degradation of the compound in cell culture medium. | - The compound may be inherently unstable in aqueous solutions at 37°C.- Components in the media (e.g., amino acids, vitamins, or enzymes in serum) could be reacting with the compound.- The pH of the media may be affecting stability. | - Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.- Test stability in media with and without serum.- Analyze stability in different types of cell culture media.- Ensure the pH of the media is stable throughout the experiment. |
| No observable effect of the inhibitor in a cell-based assay. | - The compound may have degraded in the stock solution or in the culture media.- The compound may not be cell-permeable.- The concentration used may be too low. | - Verify the integrity of your stock solution.- Perform a stability test of this compound in your specific cell culture media (see Experimental Protocols).- Review literature for information on cell permeability or perform a cellular uptake assay. |
Stability Data Summary
While specific data for this compound is limited, the following tables provide general guidance on small molecule stability.
Table 1: General Effect of Storage Conditions on Compound Stability in DMSO
| Condition | General Observation |
| Water Content | Increased water content in DMSO can lead to the degradation of susceptible compounds. |
| Freeze/Thaw Cycles | Minimal to no significant compound loss is generally observed after multiple freeze/thaw cycles for a diverse set of compounds. |
| Storage Temperature | Most compounds are stable for extended periods when stored at -20°C or -80°C. |
| Container Material | No significant difference in compound recovery is typically found between glass and polypropylene (B1209903) containers. |
Experimental Protocols
Protocol 1: Assessing Compound Stability in DMSO
This protocol outlines a general method to evaluate the stability of this compound in DMSO over time.
-
Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.
-
Storage Conditions: Store aliquots under the conditions you wish to test (e.g., -20°C, 4°C, room temperature).
-
Sample Collection: Include a time-zero (T=0) sample which is analyzed immediately after preparation. At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Sample Analysis: Analyze the concentration and purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. Compare the results to the T=0 sample to determine the percentage of compound remaining.
Protocol 2: Assessing Compound Stability in Cell Culture Media
This protocol provides a framework to determine the stability of this compound in a specific cell culture medium.
-
Preparation of Incubation Medium: Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS). Pre-warm the medium to 37°C.
-
Incubation: Spike the pre-warmed medium with this compound from a concentrated DMSO stock to achieve the final desired concentration. Ensure the final DMSO concentration is low (<0.5%). Incubate the medium at 37°C in a cell culture incubator (with 5% CO2).
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately stop any potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) and store at -80°C until analysis.
-
Sample Analysis: Analyze the concentration of the parent compound in each sample using LC-MS/MS or another sensitive and specific analytical method. Plot the percentage of compound remaining versus time to determine the stability profile.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Simplified Shp2 signaling pathway.
References
Technical Support Center: Overcoming Poor Bioavailability of Shp2 Inhibitors In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals who are working with Shp2 inhibitors, such as Shp2-IN-20, and encountering challenges with in vivo efficacy due to poor bioavailability. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My Shp2 inhibitor, this compound, shows potent in vitro activity but no significant tumor growth inhibition in my mouse xenograft model. What is the likely cause?
A1: A common reason for the discrepancy between in vitro potency and in vivo efficacy is poor bioavailability. This means that the compound is not reaching the target tumor tissue in sufficient concentrations to exert a therapeutic effect. The primary factors to investigate are:
-
Poor Aqueous Solubility: Many small molecule inhibitors are hydrophobic and do not dissolve well in aqueous-based vehicle formulations. This can lead to precipitation of the compound upon injection and poor absorption into the systemic circulation.
-
Rapid Metabolism: The compound may be quickly broken down by metabolic enzymes, primarily in the liver (first-pass metabolism), leading to a short half-life and reduced exposure.
-
Efflux by Transporters: The inhibitor may be a substrate for efflux pumps, such as P-glycoprotein, which actively transport the compound out of cells, limiting its intracellular concentration.
-
Suboptimal Dosing Regimen: The dose and frequency of administration may not be adequate to maintain a therapeutic concentration of the inhibitor in the plasma and tumor tissue over time.
Q2: How can I improve the solubility of this compound for in vivo administration?
A2: Improving the solubility of a poorly water-soluble compound is a critical first step for in vivo studies. Several formulation strategies can be employed, and it is often necessary to test a few to find the optimal one for your specific compound and animal model.
-
Co-solvent Systems: A common starting point is to dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute it with an aqueous vehicle like saline or phosphate-buffered saline (PBS). It is crucial to keep the final concentration of the organic solvent low (typically <10% for DMSO in intraperitoneal injections) to avoid toxicity.
-
Surfactant-Based Formulations: The use of non-ionic surfactants, such as Tween 80 or Cremophor EL, can help to create micellar formulations that enhance the solubility of hydrophobic compounds.
-
Cyclodextrins: Encapsulating the inhibitor within a cyclodextrin (B1172386) molecule, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase its aqueous solubility.
-
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[1]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area, leading to improved dissolution and absorption.
Q3: I have a soluble formulation. How can I determine if the compound is being absorbed and reaching the tumor?
A3: A pilot pharmacokinetic (PK) study is essential to assess the absorption, distribution, metabolism, and excretion (ADME) properties of your Shp2 inhibitor. This will provide crucial data on whether the compound is reaching the systemic circulation and at what concentration. A typical pilot PK study involves administering a single dose of the compound to a small group of animals and collecting blood samples at various time points. The concentration of the drug in the plasma is then quantified using a sensitive analytical method like LC-MS/MS.
Q4: What are the alternative strategies if formulation optimization is not sufficient to achieve adequate in vivo exposure?
A4: If formulation strategies do not sufficiently improve bioavailability, you may need to consider more advanced approaches:
-
Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can be used to improve solubility, permeability, and metabolic stability.
-
Structural Modification: Medicinal chemistry efforts can be employed to modify the structure of the inhibitor to improve its drug-like properties without compromising its potency.
-
Alternative Routes of Administration: If oral bioavailability is poor, consider alternative routes such as intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection, which bypass first-pass metabolism.
-
Targeted Drug Delivery: Encapsulating the inhibitor in nanoparticles or liposomes can improve its pharmacokinetic profile and potentially target it to the tumor site.
-
PROTACs (Proteolysis Targeting Chimeras): A newer approach is to develop a PROTAC that targets the Shp2 protein for degradation rather than just inhibiting it.[2][3] This can lead to a more sustained and potent biological effect.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with Shp2 inhibitors and provides a systematic approach to troubleshooting.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or low in vivo efficacy despite good in vitro potency | Poor bioavailability (low solubility, rapid metabolism, efflux). Suboptimal dosing regimen. | Conduct a pilot pharmacokinetic (PK) study to assess drug exposure. Optimize the formulation to improve solubility. Test different routes of administration (e.g., IP, IV). Increase the dosing frequency or dose level based on PK data. |
| High variability in tumor response between animals | Inconsistent formulation (e.g., precipitation of the compound). Inaccurate dosing. Biological variability in the animal model. | Ensure the formulation is homogenous and stable. Use precise dosing techniques and normalize the dose to each animal's body weight. Increase the number of animals per group to improve statistical power. |
| Toxicity or adverse effects in treated animals (e.g., weight loss) | The vehicle used for formulation is toxic at the administered concentration. The inhibitor has off-target effects. The dose is too high. | Conduct a tolerability study with the vehicle alone. Reduce the final concentration of any organic solvents. Perform a dose-ranging study to find the maximum tolerated dose (MTD). |
| Compound precipitates out of solution upon dilution into aqueous buffers | The compound has very low aqueous solubility. The organic solvent concentration is too high in the initial stock. | Prepare a higher concentration stock in a stronger organic solvent (e.g., DMSO). Use a formulation containing solubilizing agents like surfactants or cyclodextrins. |
Quantitative Data Summary
The following table summarizes publicly available pharmacokinetic parameters for some well-characterized allosteric Shp2 inhibitors and a Shp2 degrader. This data can serve as a benchmark when evaluating your own Shp2 inhibitor.
| Compound | Species | Dose & Route | Cmax (µM) | Tmax (h) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |
| TNO155 | Mouse | Oral | - | - | - | 78 | [4] |
| TNO155 | Rat | Oral | - | - | - | 86 | [4] |
| TNO155 | Monkey | Oral | - | - | - | 60 | |
| P9 (PROTAC) | Mouse | 25 mg/kg IP | 1.2 ± 0.1 | - | 3.7 ± 0.7 | - | |
| P9 (PROTAC) | Mouse | 50 mg/kg IP | 2.5 ± 0.2 | - | 3.0 ± 0.5 | - |
Experimental Protocols
Protocol 1: Formulation of a Poorly Soluble Shp2 Inhibitor for In Vivo Administration
Objective: To prepare a clear, stable solution of a hydrophobic Shp2 inhibitor for intraperitoneal (IP) injection in mice.
Materials:
-
This compound (or other Shp2 inhibitor)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh the required amount of this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).
-
Gently vortex or sonicate until the compound is completely dissolved.
-
-
Prepare the Vehicle:
-
In a sterile tube, prepare the vehicle by mixing Tween 80 and sterile saline. A common vehicle composition is 5% Tween 80 in saline. For example, to make 1 mL of vehicle, add 50 µL of Tween 80 to 950 µL of sterile saline.
-
-
Prepare the Dosing Solution:
-
Calculate the volume of the stock solution needed based on the desired final concentration and the total volume of the dosing solution.
-
Slowly add the DMSO stock solution to the vehicle while vortexing to ensure rapid mixing and prevent precipitation.
-
For example, to prepare a 5 mg/mL dosing solution with a final DMSO concentration of 10%, you would mix 100 µL of the 50 mg/mL stock solution with 900 µL of the vehicle.
-
Visually inspect the final solution to ensure it is clear and free of any precipitate. If precipitation occurs, you may need to adjust the concentrations of DMSO and/or Tween 80, or try an alternative formulation.
-
-
Administration:
-
Administer the dosing solution to the animals via IP injection at a volume of 10 mL/kg body weight.
-
Prepare the dosing solution fresh each day and keep it on ice during the dosing procedure.
-
Protocol 2: Pilot Pharmacokinetic (PK) Study in Mice
Objective: To determine the plasma concentration-time profile of a Shp2 inhibitor after a single administration.
Materials:
-
Naïve mice (e.g., C57BL/6), typically 3-5 animals per time point.
-
Dosing solution of the Shp2 inhibitor prepared as in Protocol 1.
-
Blood collection supplies (e.g., EDTA-coated capillary tubes, microcentrifuge tubes).
-
Centrifuge.
-
-80°C freezer for plasma storage.
-
Access to an LC-MS/MS instrument for bioanalysis.
Procedure:
-
Animal Dosing:
-
Acclimatize the animals for at least one week before the study.
-
Administer a single dose of the Shp2 inhibitor via the desired route (e.g., oral gavage or IP injection).
-
-
Blood Sampling:
-
Collect blood samples (typically 50-100 µL) at predetermined time points. A typical sampling schedule might be: pre-dose, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.
-
Collect blood via a suitable method, such as tail vein or saphenous vein bleeding, into EDTA-coated tubes.
-
-
Plasma Processing:
-
Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to a clean, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the Shp2 inhibitor in the plasma samples using a validated LC-MS/MS method. This typically involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t½ (half-life).
-
Visualizations
Signaling Pathway
Caption: The role of SHP2 in the RAS/MAPK signaling pathway and the point of intervention for this compound.
Experimental Workflow
Caption: A typical workflow for preclinical in vivo studies of a Shp2 inhibitor.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting poor in vivo efficacy of a Shp2 inhibitor.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Addressing variability in Shp2-IN-20 experimental results
Welcome to the technical support center for Shp2-IN-20. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot variability in experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
General Information and Handling
Q1.1: What is the mechanism of action for this compound?
This compound is a potent, selective, and orally bioavailable allosteric inhibitor of Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that positively regulates the RAS-MAPK (mitogen-activated protein kinase) signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][3][4] In its inactive state, SHP2 is auto-inhibited. Upon activation by growth factors, SHP2 is recruited to receptor tyrosine kinases (RTKs) where it becomes catalytically active, leading to the activation of RAS and downstream effectors like ERK. This compound stabilizes the auto-inhibited conformation of SHP2, preventing its activation and thereby blocking downstream signaling.
Diagram: Simplified Shp2 Signaling Pathway
References
Technical Support Center: Confirming Shp2-IN-20 Target Engagement in Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting and frequently asked questions (FAQs) to help you design and execute experiments to confirm the cellular target engagement of Shp2-IN-20, a Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Shp2 inhibitors like this compound?
Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the Ras-MAPK pathway, which is vital for cell growth, differentiation, and survival.[1][2] In its inactive state, the N-terminal SH2 domain of Shp2 blocks its protein tyrosine phosphatase (PTP) domain.[3] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), Shp2 undergoes a conformational change that exposes the catalytic site.[4] Allosteric inhibitors of Shp2, a class to which many novel inhibitors belong, bind to a pocket at the interface of the SH2 and PTP domains, stabilizing the inactive conformation of the enzyme.[5] This prevents Shp2 from engaging with its downstream substrates, thereby inhibiting signal transduction.
Q2: What are the main methods to confirm that this compound is engaging with Shp2 inside the cell?
There are two main approaches to confirm target engagement in a cellular context:
-
Direct Measurement of Target Binding: This involves assays that directly measure the physical interaction between the inhibitor and the target protein within the cell. The most common and robust method for this is the Cellular Thermal Shift Assay (CETSA) .
-
Indirect Measurement of Target Activity: This involves assessing the downstream consequences of Shp2 inhibition. Since Shp2 is a key positive regulator of the Ras/MAPK pathway, a common readout is the phosphorylation status of downstream kinases, particularly ERK (p-ERK) . Another indirect method is to assess the phosphorylation of direct Shp2 substrates.
Troubleshooting Guides & Experimental Protocols
Method 1: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
CETSA is based on the principle that a ligand (in this case, this compound) binding to its target protein (Shp2) stabilizes the protein, leading to an increase in its melting temperature.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No observable thermal shift | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration of this compound. |
| Insufficient inhibitor incubation time. | Optimize the incubation time to ensure the inhibitor has reached its target. | |
| The inhibitor does not effectively engage the target in the cellular environment. | Consider cell permeability issues. If possible, use a positive control inhibitor with known cellular activity. | |
| High background signal | Non-specific antibody binding in Western blot detection. | Optimize antibody concentration and blocking conditions. Use a high-quality, validated antibody specific for Shp2. |
| Incomplete cell lysis. | Ensure complete cell lysis to release the target protein. | |
| Inconsistent results | Variability in heating. | Use a PCR cycler with a thermal gradient function for precise and consistent heating. |
| Inconsistent sample handling. | Ensure all samples are treated identically throughout the protocol. |
Experimental Protocol: CETSA followed by Western Blot
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: After incubation, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. A no-heat control should be included.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration and analyze the levels of soluble Shp2 by Western blotting using a Shp2-specific antibody.
Data Presentation
The results can be plotted as the percentage of soluble Shp2 remaining at each temperature for the vehicle- and this compound-treated samples. A shift in the melting curve to the right for the inhibitor-treated sample indicates target engagement.
| Treatment | Temperature (°C) | % Soluble Shp2 |
| Vehicle | 40 | 100 |
| 50 | 85 | |
| 55 | 50 | |
| 60 | 20 | |
| 70 | 5 | |
| This compound | 40 | 100 |
| 50 | 95 | |
| 55 | 80 | |
| 60 | 45 | |
| 70 | 10 |
Method 2: Western Blot for Phospho-ERK (p-ERK) as a Biomarker of Shp2 Inhibition
Shp2 is a positive regulator of the Ras/MAPK signaling pathway. Inhibition of Shp2 is expected to lead to a decrease in the phosphorylation of downstream kinases, such as MEK and ERK.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No change in p-ERK levels | The chosen cell line may not have constitutively active RTK signaling. | Stimulate the cells with a growth factor (e.g., EGF, HGF) to activate the pathway before inhibitor treatment. |
| The inhibitor is not potent enough at the tested concentration. | Perform a dose-response experiment. | |
| The signaling pathway is activated downstream of Shp2 in this cell line. | Choose a cell line where signaling is known to be Shp2-dependent. | |
| High basal p-ERK levels | The cell line has a mutation downstream of Shp2 (e.g., in RAS or RAF). | Select a cell line with wild-type RAS and RAF. |
| Inconsistent p-ERK signal | Variability in cell stimulation or inhibitor treatment time. | Ensure consistent timing for all experimental steps. |
| Phosphatase activity during sample preparation. | Use lysis buffers containing phosphatase inhibitors. |
Experimental Protocol: Western Blot for p-ERK
-
Cell Culture and Starvation: Plate cells and grow to the desired confluency. Serum-starve the cells for several hours (e.g., 4-16 hours) to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate growth factor (e.g., 50 ng/mL EGF) for a short period (e.g., 5-15 minutes).
-
Lysis and Protein Quantification: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against p-ERK (Thr202/Tyr204) and total ERK.
Data Presentation
Quantify the band intensities and present the data as the ratio of p-ERK to total ERK. A dose-dependent decrease in this ratio upon treatment with this compound confirms target engagement.
| This compound (nM) | p-ERK / Total ERK Ratio (Fold Change vs. Stimulated Control) |
| 0 (Unstimulated) | 0.1 |
| 0 (Stimulated) | 1.0 |
| 10 | 0.8 |
| 100 | 0.4 |
| 1000 | 0.15 |
Method 3: Co-Immunoprecipitation to Assess Shp2 Substrate Phosphorylation
This method can be used to investigate the effect of this compound on the interaction of Shp2 with its substrates and their phosphorylation status. For example, the scaffolding protein Gab1 is a known Shp2 substrate.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No interaction detected | The interaction is transient or weak. | Optimize lysis buffer conditions (e.g., use milder detergents). |
| The antibody for immunoprecipitation is not effective. | Use a validated IP-grade antibody. | |
| High non-specific binding | Inadequate washing of the immunoprecipitate. | Increase the number and stringency of wash steps. |
| The antibody cross-reacts with other proteins. | Use a more specific antibody or a different isotype control. |
Experimental Protocol: Co-Immunoprecipitation
-
Cell Treatment and Lysis: Treat cells with this compound and stimulate as described for the p-ERK Western blot. Lyse the cells in a co-IP compatible lysis buffer.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the pre-cleared lysates with an antibody against the protein of interest (e.g., Gab1) or an isotype control antibody overnight at 4°C.
-
Capture and Washing: Add protein A/G beads to capture the antibody-protein complexes. Wash the beads extensively to remove non-specific binders.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze by Western blotting using antibodies against Shp2 and a phosphotyrosine antibody to assess the phosphorylation status of the immunoprecipitated protein.
Visualizing Workflows and Pathways
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Shp2-IN-20 Treatment Protocols for Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Shp2-IN-20, a potent allosteric SHP2 inhibitor, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in primary cells?
A1: For initial experiments, a dose-response study is crucial. Based on the biochemical IC50 of this compound (approximately 3 nM), we recommend a starting concentration range of 1 nM to 1 µM. Primary cells are often more sensitive than immortalized cell lines, so it is advisable to begin with lower concentrations and titrate upwards. A common starting point is to test concentrations around the IC50, as well as one to two orders of magnitude above and below (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM).
Q2: What is a typical treatment duration for this compound in primary cells?
A2: Treatment duration should be optimized for your specific primary cell type and experimental endpoint. For signaling studies (e.g., measuring p-ERK levels), shorter time points (e.g., 1, 4, 8, 24 hours) are recommended. For functional assays (e.g., proliferation, differentiation, cytokine production), longer incubations (e.g., 24, 48, 72 hours) may be necessary. It is important to perform a time-course experiment to determine the optimal duration that balances efficacy with minimal cytotoxicity.[1][2]
Q3: How can I assess the effect of this compound on my primary cells?
A3: The primary downstream signaling pathway of SHP2 is the RAS-MAPK pathway. Therefore, a common and effective method to assess the on-target effect of this compound is to measure the phosphorylation of ERK1/2 (p-ERK) via Western blotting or quantitative immunofluorescence.[3][4] Additionally, functional outcomes such as changes in cell proliferation, viability, apoptosis, or cell-type-specific functions (e.g., cytokine secretion in immune cells) should be evaluated.
Q4: What is the maximum recommended concentration of DMSO for primary cell culture experiments with this compound?
A4: Primary cells can be sensitive to DMSO. It is recommended to keep the final DMSO concentration in your cell culture medium below 0.1% to minimize off-target effects and cytotoxicity.[5] Always include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration) in your experiments to account for any effects of the solvent.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Suggested Solution |
| Inherent sensitivity of the primary cell type. | Perform a detailed dose-response and time-course experiment starting from very low concentrations (e.g., sub-nanomolar range) to determine the toxicity threshold for your specific cells. |
| DMSO toxicity. | Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). Prepare intermediate dilutions of your stock solution in culture medium to minimize the volume of DMSO added to your cells. |
| Compound instability in culture medium. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Assess the stability of the compound in your specific culture medium over the course of your experiment. |
| Off-target effects. | While allosteric inhibitors are generally selective, off-target effects can occur. Validate your findings with a second, structurally different SHP2 inhibitor or by using genetic knockdown (e.g., siRNA) of SHP2 if possible. |
Issue 2: Inconsistent or highly variable results between experiments or donors.
| Possible Cause | Suggested Solution |
| Donor-to-donor variability. | This is a significant challenge in primary cell research. Whenever possible, use cells from multiple donors to ensure the observed effects are not donor-specific. Document donor characteristics (age, sex, etc.) as this may influence the response. |
| Inconsistent cell handling and culture conditions. | Standardize all aspects of your cell culture protocol, including media composition, cell density, and passage number. Avoid repeated freeze-thaw cycles of your primary cells. |
| Variability in compound preparation. | Prepare fresh serial dilutions of this compound for each experiment. Ensure the compound is fully dissolved in DMSO before further dilution in culture medium. |
Issue 3: No significant inhibition of p-ERK or downstream effects at expected concentrations.
| Possible Cause | Suggested Solution |
| Sub-optimal treatment duration. | Perform a time-course experiment to determine the time point of maximal p-ERK inhibition. Some signaling pathways can have feedback loops that lead to reactivation over time. |
| Compound degradation. | Ensure proper storage of the this compound stock solution (aliquoted at -20°C or -80°C and protected from light). Avoid repeated freeze-thaw cycles. |
| Low SHP2 dependence in your cell type. | The signaling pathway you are investigating may not be strongly dependent on SHP2 in your specific primary cell type. Consider alternative pathways or endpoints to assess the effect of SHP2 inhibition. |
| Assay sensitivity. | Ensure your Western blot or other detection method is sensitive enough to detect changes in protein phosphorylation. Optimize antibody concentrations and incubation times. |
Quantitative Data Summary
The following tables summarize IC50 values for allosteric SHP2 inhibitors in various cell lines. While this data is not specific to this compound in primary cells, it can serve as a reference for designing your own experiments.
Table 1: IC50 Values for p-ERK Inhibition by Allosteric SHP2 Inhibitors
| Cell Line | Inhibitor | p-ERK IC50 (nM) | Reference |
| Molm-14 (AML) | RMC-4550 | 146 | |
| MV4-11 (AML) | RMC-4550 | 120 | |
| Kasumi-1 (AML) | RMC-4550 | 193 | |
| SKNO-1 (AML) | RMC-4550 | 480 |
Table 2: IC50 Values for Cell Viability/Proliferation with Allosteric SHP2 Inhibitors
| Cell Line | Inhibitor | Viability IC50 (µM) | Reference |
| SUM-52 (Breast Cancer) | SHP099 | 49.62 | |
| KATO III (Gastric Cancer) | SHP099 | 17.28 | |
| JHH-7 (Hepatocellular Carcinoma) | SHP099 | 45.32 | |
| Hep3B (Hepatocellular Carcinoma) | SHP099 | 19.08 | |
| Detroit 562 (Pharyngeal Cancer) | SHP099 | 3.76 | |
| KYSE-520 (Esophageal Cancer) | SHP099 | 5.14 | |
| GIST T1 (GIST) | SHP099 | ~5 | |
| MCF-7 (Breast Cancer) | Compound 57774 | 0.8 |
Experimental Protocols
Protocol 1: Dose-Response Assessment of this compound on p-ERK Levels
This protocol outlines a general method for determining the dose-dependent effect of this compound on the phosphorylation of ERK in primary cells.
-
Cell Seeding: Plate primary cells in a 12-well or 24-well plate at a density that will result in a sub-confluent monolayer at the time of harvesting. Allow cells to adhere and recover for at least 24 hours.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-16 hours in a low-serum or serum-free medium prior to treatment. This is cell-type dependent.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical concentration range to test is 0.1 nM to 1 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired time (e.g., 2 hours).
-
Growth Factor Stimulation (Optional): If you are studying growth factor-induced signaling, add the growth factor of interest (e.g., EGF, FGF) for a short period (e.g., 10-15 minutes) before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of your lysates, and perform SDS-PAGE and Western blotting for p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control. Plot the normalized p-ERK levels against the log of the this compound concentration to determine the IC50.
Protocol 2: Cell Viability Assay (e.g., using a tetrazolium-based reagent like MTT or WST-1)
This protocol is for assessing the effect of this compound on the viability of primary cells.
-
Cell Seeding: Seed primary cells in a 96-well plate at the recommended density for your cell type. Allow them to attach and recover overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the appropriate culture medium. Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Treatment: Add the prepared inhibitor solutions to the wells. A typical final volume is 100-200 µL per well.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Viability Reagent Addition: Add the viability reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for the time specified in the reagent protocol (typically 1-4 hours).
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 for cytotoxicity.
Visualizations
Caption: Simplified SHP2 signaling pathway in response to RTK activation.
Caption: General experimental workflow for testing this compound in primary cells.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Induced clustering of SHP2-depleted tumor cells in vascular islands restores sensitivity to MEK/ERK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
In Vitro Comparison of SHP2 Inhibitors: A Guide for Researchers
A direct comparison between Shp2-IN-20 and SHP099 cannot be provided as there is no publicly available scientific literature or data identifying a compound with the designation "this compound". This name may refer to an internal compound code not yet disclosed in publications.
This guide therefore focuses on a detailed in vitro comparison of the well-characterized allosteric SHP2 inhibitor, SHP099 , with other representative SHP2 inhibitors. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their biochemical and cellular activities.
Introduction to SHP2 and Its Inhibition
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1] It is a key component of the RAS-MAPK pathway, which is essential for cell division, proliferation, and survival.[1] Dysregulation of SHP2 activity, often due to mutations or overexpression, is implicated in various cancers and developmental disorders like Noonan syndrome.[1][2] This has made SHP2 an attractive target for therapeutic intervention.
SHP2 inhibitors can be broadly categorized into two classes:
-
Allosteric inhibitors: These compounds bind to a site distinct from the active site, stabilizing SHP2 in an inactive conformation. SHP099 is a pioneering example of this class.[3]
-
Active site inhibitors: These molecules directly compete with substrates for binding to the catalytic site of the phosphatase.
This guide will focus on the in vitro properties of allosteric inhibitors, with SHP099 as the primary reference compound.
Biochemical Activity of SHP2 Inhibitors
The potency of SHP2 inhibitors is typically determined through biochemical assays that measure the inhibition of SHP2 phosphatase activity. The half-maximal inhibitory concentration (IC50) is a standard metric for this.
| Compound | Target | IC50 (nM) | Notes |
| SHP099 | Wild-type SHP2 | 71 | Allosteric inhibitor. Potency can be affected by activating mutations. |
| SHP2 (E76K mutant) | ~10,000 | Reduced potency against this gain-of-function mutant. | |
| RMC-4550 | Wild-type SHP2 | Data not available in provided search results | Allosteric inhibitor, often used in preclinical studies alongside SHP099. |
| IACS-13909 | Wild-type SHP2 | 15.7 | Allosteric inhibitor with high selectivity. |
| TNO155 | Wild-type SHP2 | 11 | Allosteric inhibitor currently in clinical trials. |
Cellular Activity of SHP099
The in vitro efficacy of SHP2 inhibitors is further evaluated in cellular assays to assess their impact on downstream signaling pathways and cancer cell proliferation.
| Assay Type | Cell Line(s) | Key Findings with SHP099 |
| Downstream Signaling | Multiple Myeloma (RPMI-8226, NCI-H929) | Inhibited phosphorylation of SHP2 at Y542 and blocked the activation of ERK in a dose-dependent manner. |
| Cell Viability | Multiple Myeloma (RPMI-8226, NCI-H929) | Impaired cell proliferation in a dose- and time-dependent manner. |
| Colony Formation | Multiple Myeloma (RPMI-8226, NCI-H929) | Significantly reduced both colony number and size. |
Signaling Pathways and Experimental Workflows
SHP2 in the RAS-MAPK Signaling Pathway
SHP2 acts as a critical transducer of signals from receptor tyrosine kinases (RTKs) to the RAS-MAPK cascade. Upon growth factor binding, RTKs become phosphorylated, creating docking sites for the SH2 domains of SHP2. This recruitment leads to the activation of SHP2, which in turn dephosphorylates specific substrates, ultimately leading to the activation of RAS and the downstream MAPK pathway. Allosteric inhibitors like SHP099 lock SHP2 in an inactive state, preventing this signaling cascade.
Experimental Workflow for Assessing SHP2 Inhibitor Activity
A typical in vitro workflow to characterize a novel SHP2 inhibitor involves a series of biochemical and cell-based assays.
Experimental Protocols
Recombinant SHP2 Phosphatase Activity Assay
Objective: To determine the IC50 value of a test compound against SHP2.
Materials:
-
Recombinant human SHP2 protein
-
DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) or other suitable phosphatase substrate
-
Assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% P-20)
-
Test compound (e.g., SHP099) dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the assay buffer to the wells of the 384-well plate.
-
Add the test compound dilutions to the appropriate wells.
-
Add recombinant SHP2 protein to all wells except the negative control.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the DiFMUP substrate.
-
Monitor the fluorescence signal over time using a plate reader.
-
Calculate the rate of the reaction and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blotting for Phospho-ERK
Objective: To assess the effect of a SHP2 inhibitor on the phosphorylation of ERK, a downstream effector in the MAPK pathway.
Materials:
-
Cancer cell line of interest (e.g., RPMI-8226)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SHP2 inhibitor for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phospho-ERK signal to total ERK and a loading control (e.g., GAPDH).
Conclusion
SHP099 is a potent and well-characterized allosteric inhibitor of SHP2 with clear in vitro effects on downstream signaling and cell proliferation in cancer models. While a direct comparison with "this compound" is not possible due to the absence of public data, the information presented here on SHP099 and other inhibitors provides a valuable benchmark for the evaluation of new chemical entities targeting SHP2. The provided protocols and diagrams offer a framework for researchers to conduct their own in vitro comparative studies.
References
Mechanism of Action: Allosteric Inhibition of SHP2
A Head-to-Head Comparison of Allosteric SHP2 Inhibitors: TNO-155 vs. SHP099
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent allosteric inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2): TNO-155 (Batoprotafib) and SHP099. SHP2, encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and a key activator of the RAS/MAPK pathway, which is frequently dysregulated in various cancers.[1] The development of allosteric inhibitors that lock SHP2 in an inactive conformation has opened new therapeutic avenues for targeted cancer therapy.
Both TNO-155 and SHP099 are selective, orally bioavailable, allosteric inhibitors of SHP2.[2][3] They function by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[2] This binding stabilizes SHP2 in its autoinhibited conformation, preventing its activation and subsequent downstream signaling.[4] By locking SHP2 in this inactive state, these inhibitors effectively block the RAS-ERK signaling cascade, leading to decreased proliferation and survival of cancer cells dependent on this pathway.
Figure 1: Simplified SHP2 signaling pathway and the mechanism of allosteric inhibition.
Biochemical and Cellular Potency
A direct comparison of the biochemical and cellular activities of TNO-155 and SHP099 reveals differences in their potency.
| Parameter | TNO-155 | SHP099 | Reference(s) |
| Biochemical IC₅₀ (WT SHP2) | 0.011 µM | 0.071 µM | |
| Cellular pERK IC₅₀ (KYSE520) | 0.008 µM | Not specified | |
| Cellular Proliferation IC₅₀ (KYSE520) | 0.100 µM | Not specified | |
| Cellular Proliferation EC₅₀ | ~160 µM | ~23 µM |
IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.
In Vivo Efficacy
Both TNO-155 and SHP099 have demonstrated anti-tumor activity in preclinical xenograft models.
| Cancer Model | Inhibitor | Dosage and Schedule | Outcome | Reference(s) |
| Esophageal Squamous Cell Carcinoma (KYSE520) | SHP099 | 75 mg/kg, q2d | 18% Tumor/Control (T/C) ratio | |
| Multiple Myeloma (RPMI-8226) | SHP099 | Not specified | Significant tumor growth inhibition | |
| Colon Cancer (MC-38) | SHP099 | 5 mg/kg, i.p., daily | Significant tumor growth inhibition (synergizes with anti-PD-1) | |
| Neuroblastoma (Kelly, ALK-F1174L) | TNO-155 | 7.5 - 20 mg/kg, oral, twice daily | Moderate tumor growth inhibition | |
| Colorectal Cancer (HT-29) | TNO-155 | 20 mg/kg, oral, twice daily | Moderate tumor growth inhibition |
Clinical Development
TNO-155 has advanced into clinical trials, both as a single agent and in combination with other targeted therapies. As of late 2020, a first-in-human study of TNO-155 in 118 patients with advanced solid tumors showed that the drug has favorable pharmacokinetic properties and was generally well-tolerated. The most common treatment-related adverse events were generally Grade 1/2 and included increased blood creatine (B1669601) phosphokinase, peripheral edema, diarrhea, and acneiform dermatitis. The best observed response was stable disease in 20% of patients.
SHP099 has been extensively characterized in preclinical studies but information on its clinical development is less readily available in the public domain.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
SHP2 Enzymatic Inhibition Assay
This assay quantifies the inhibitory activity of compounds on the enzymatic function of purified SHP2 protein.
Reagents and Materials:
-
Purified full-length human SHP2 enzyme
-
Dually phosphorylated peptide substrate derived from insulin (B600854) receptor substrate 1 (IRS-1) to activate SHP2
-
Fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
Test compounds (TNO-155, SHP099) dissolved in DMSO
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound or DMSO (vehicle control) to the wells.
-
Add the purified SHP2 enzyme and the activating IRS-1 peptide. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding and enzyme activation.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission) over time using a plate reader.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.
Figure 2: General workflow for a SHP2 enzymatic inhibition assay.
Cellular Phospho-ERK (pERK) Assay
This method assesses the inhibition of downstream signaling from SHP2 by measuring the phosphorylation of ERK in a cellular context.
Reagents and Materials:
-
Cancer cell line (e.g., KYSE520)
-
Cell culture medium and supplements
-
Test compounds (TNO-155, SHP099) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Primary antibodies against pERK1/2 and total ERK1/2, and an appropriate HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities to determine the ratio of pERK to total ERK for each treatment condition and calculate the IC₅₀ value.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay measures the effect of the inhibitors on the proliferation and viability of cancer cells.
Reagents and Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compounds (TNO-155, SHP099) dissolved in DMSO
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or acidified isopropanol) OR CellTiter-Glo® Luminescent Cell Viability Assay kit.
Procedure (MTT Assay):
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds or vehicle control for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ or EC₅₀ value.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SHP2 inhibitors in a mouse model.
Materials and Methods:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line for implantation
-
Matrigel (optional, to support tumor growth)
-
Test compounds formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., TNO-155 or SHP099) or vehicle control to the mice according to the specified dosage and schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pERK).
-
Compare the tumor growth in the treatment groups to the control group to determine the anti-tumor efficacy.
Figure 3: The logical progression from biochemical potency to clinical activity for SHP2 inhibitors.
Summary and Conclusion
Both TNO-155 and SHP099 are potent allosteric inhibitors of SHP2 that have demonstrated preclinical anti-tumor activity. TNO-155 shows high biochemical potency and has advanced into clinical trials, where it has shown a manageable safety profile. SHP099 has been extensively used as a tool compound in preclinical research and has also shown significant in vivo efficacy. The choice between these inhibitors for research purposes may depend on the specific experimental context, with TNO-155 being a clinically relevant molecule and SHP099 being a well-characterized preclinical tool. Further head-to-head preclinical studies and the maturation of clinical data for TNO-155 will provide a more definitive comparison of their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 3. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of SHP2 Inhibitor Anti-Tumor Activity: A Comparative Guide
A note on the selected compound: Due to the limited public availability of specific data for "Shp2-IN-20," this guide utilizes SHP099 , a well-characterized and widely published allosteric SHP2 inhibitor, as a representative molecule to illustrate the cross-validation of anti-tumor activity in different models. The principles and methodologies described are broadly applicable to the preclinical evaluation of other SHP2 inhibitors.
Introduction to SHP2 Inhibition in Oncology
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-ERK mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various cancers. SHP2 acts as a positive regulator of this pathway, making it an attractive target for cancer therapy. Allosteric inhibitors, such as SHP099, function by stabilizing SHP2 in a closed, auto-inhibited conformation, thereby preventing its activation and downstream signaling. This guide provides a comparative overview of the anti-tumor activity of SHP099 across different cancer models, supported by experimental data and detailed protocols.
Comparative Anti-Tumor Activity of SHP099
The anti-tumor efficacy of SHP2 inhibition has been demonstrated across a range of cancer types, both in vitro and in vivo. The activity of SHP099 varies depending on the genetic context of the cancer cells, particularly their dependence on receptor tyrosine kinase (RTK) signaling.
In Vitro Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of SHP099 in various cancer cell lines.
Table 1: IC50 Values of SHP099 in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| MV4-11 | Acute Myeloid Leukemia | 0.32 | [1] |
| TF-1 | Erythroleukemia | 1.73 | [1] |
Table 2: IC50 Values of SHP099 in Solid Tumor Cell Lines
| Cell Line | Cancer Type | Genetic Context | IC50 (µM) | Citation(s) |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | EGFR Amplification | 5.14 | [2] |
| Detroit 562 | Pharyngeal Carcinoma | EGFR Dependent | 3.76 | [2] |
| PC9 | Non-Small Cell Lung Cancer | EGFR Exon 19 Deletion | 7.536 (24h) | [3] |
| PC9GR | Osimertinib-Resistant NSCLC | EGFR T790M | 8.900 (24h) | |
| KATO III | Gastric Carcinoma | FGFR2 Amplification | 17.28 | |
| JHH-7 | Hepatocellular Carcinoma | FGFR2 Fusion | 45.32 | |
| 4T1 | Mouse Breast Cancer | - | 32.4 - 119.3 |
Observations:
-
Cell lines driven by RTK signaling, such as those with EGFR amplification or mutations, tend to be more sensitive to SHP099.
-
In contrast, some cell lines with FGFR alterations show higher IC50 values, suggesting potential resistance mechanisms.
-
The anti-proliferative effect can be time-dependent, as seen in the PC9 and PC9GR lung cancer cell lines.
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of SHP099 has been validated in several preclinical xenograft models, where human cancer cells are implanted into immunodeficient mice.
Table 3: In Vivo Efficacy of SHP099 in Xenograft Models
| Cancer Model | Cell Line / Origin | Dosing Regimen | Outcome | Citation(s) |
| Colon Cancer | CT-26 | 5 mg/kg, i.p., daily | Significant decrease in tumor volume and weight. | |
| Colon Cancer | MC-38 | 5 mg/kg, i.p., daily (with anti-PD-1) | Synergistic tumor growth inhibition with PD-1 blockade. | |
| Multiple Myeloma | RPMI-8226 | 75 mg/kg, oral, daily | Reduction in tumor size, growth, and weight. | |
| Acute Myeloid Leukemia | FLT3-ITD PDX | 75 mg/kg, oral, daily | Near-complete eradication of circulating leukemic cells. | |
| Esophageal Cancer | KYSE-520 | Not specified | Strong anti-tumor activity. |
Observations:
-
SHP099 demonstrates significant anti-tumor activity in various xenograft models as a single agent.
-
Interestingly, in the CT-26 colon cancer model, which is insensitive to SHP099 in vitro, the in vivo anti-tumor effect is attributed to the modulation of the host's anti-tumor immunity.
-
SHP099 shows synergistic effects when combined with other anti-cancer agents, such as immune checkpoint inhibitors (anti-PD-1), highlighting its potential in combination therapies.
Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway
SHP2 is a critical transducer of signals from receptor tyrosine kinases (RTKs) to the downstream RAS-ERK (MAPK) pathway. Upon RTK activation, SHP2 is recruited to phosphorylated docking proteins, leading to its conformational activation. Activated SHP2 then dephosphorylates specific substrates, ultimately promoting the exchange of GDP for GTP on RAS, which in turn activates the RAF-MEK-ERK kinase cascade, driving cell proliferation and survival. SHP099 locks SHP2 in its inactive state, thereby inhibiting this entire cascade.
Figure 1: Simplified SHP2 signaling pathway and the mechanism of action of SHP099.
Experimental Workflow: In Vitro Cell Viability Assay
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability. It is based on the reduction of a tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan (B1609692) dye. The amount of formazan is directly proportional to the number of viable cells.
Figure 2: General workflow for a CCK-8 cell viability assay.
Experimental Workflow: In Vivo Xenograft Study
Xenograft studies are essential for evaluating the anti-tumor efficacy of a compound in a living organism. This workflow outlines the key steps for a subcutaneous xenograft model.
Figure 3: Workflow for a subcutaneous xenograft tumor model study.
Detailed Experimental Protocols
Cell Viability (CCK-8) Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well clear-bottom, opaque-walled plates
-
SHP099 stock solution (e.g., in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Count the cells and adjust the concentration to 5 x 10⁴ cells/mL in complete culture medium. Add 100 µL of the cell suspension (5,000 cells) to each well of a 96-well plate.
-
Pre-incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.
-
Drug Treatment: Prepare serial dilutions of SHP099 in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of SHP099. Include vehicle control wells (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C with 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Western Blot for p-ERK Analysis
This protocol outlines the detection of phosphorylated ERK (p-ERK) to confirm the on-target effect of SHP2 inhibition.
Materials:
-
Cells treated with SHP099 or vehicle control
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK1/2 and a loading control like GAPDH or β-actin.
Conclusion
The cross-validation of SHP099's anti-tumor activity in diverse in vitro and in vivo models provides strong preclinical evidence for its therapeutic potential. The data consistently demonstrate that SHP099 effectively inhibits the proliferation of cancer cells dependent on the RAS-ERK signaling pathway and can modulate the tumor immune microenvironment. The provided protocols and workflows serve as a guide for researchers to rigorously evaluate the efficacy of SHP2 inhibitors like "this compound" and compare their performance against established benchmarks. Further investigation into combination strategies and mechanisms of resistance will be crucial for the clinical development of this promising class of anti-cancer agents.
References
Comparative analysis of the pharmacokinetic properties of SHP2 inhibitors
A deep dive into the pharmacokinetic profiles of emerging SHP2 inhibitors—TNO155, RMC-4630, JAB-3068, and SAR439859—reveals distinct characteristics that will influence their clinical development and potential therapeutic applications. This guide provides a comparative analysis of their pharmacokinetic properties, supported by available clinical and preclinical data, to aid researchers and drug development professionals in navigating this competitive landscape.
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical target in oncology. As an essential node in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, its inhibition offers a promising strategy for treating a variety of cancers.[1][2][3][4] Several small molecule inhibitors have entered clinical development, each with a unique pharmacokinetic profile that dictates its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is paramount for optimizing dosing regimens, predicting drug-drug interactions, and ultimately, ensuring clinical success.
Key Pharmacokinetic Parameters at a Glance
The table below summarizes the key pharmacokinetic parameters for four prominent SHP2 inhibitors: TNO155, RMC-4630, JAB-3068, and SAR439859 (amcenestrant). The data is compiled from publicly available results of clinical trials and preclinical studies.
| Parameter | TNO155 | RMC-4630 | JAB-3068 | SAR439859 (Amcenestrant) |
| Tmax (Median, hours) | ~1.1[5] | ~0.5 - 2 | Data Not Publicly Available | Data Not Publicly Available |
| Half-life (t½, hours) | ~34 (median) | Data Not Publicly Available | Data Not Publicly Available | Variable across species (preclinical): 1.98h (mouse), 4.13h (rat), 9.80h (dog) |
| Bioavailability (F%) | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | 54-76% (in animal models) |
| Clearance (CL) | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | Low to moderate in animal models (0.03-1.92 L/h·kg) |
| Volume of Distribution (Vss) | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | Low to moderate in animal models (0.5-6.1 L/kg) |
| Steady State | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | Reached before Day 8 in humans |
| Relevant Clinical Trial(s) | NCT03114319 | NCT03989115 | NCT03565003 | NCT03284957 |
In-Depth Analysis of Individual SHP2 Inhibitors
TNO155 (Novartis)
TNO155 demonstrates rapid absorption, with a median time to maximum plasma concentration (Tmax) of approximately 1.1 hours following oral administration. Its relatively long median half-life of around 34 hours in humans suggests the potential for once-daily dosing. Clinical trial data from the NCT03114319 study indicates that drug exposure increases nearly proportionally with the dose.
RMC-4630 (Revolution Medicines)
RMC-4630 is also rapidly absorbed, with a Tmax ranging from 0.5 to 2 hours. Phase 1 clinical trial (NCT03989115) results have shown dose-dependent increases in exposure. However, specific details regarding its half-life, bioavailability, and clearance in humans have not been fully disclosed in the public domain. The development of RMC-4630 has focused on combination therapies, particularly with RAS pathway inhibitors.
JAB-3068 (Jacobio Pharmaceuticals)
JAB-3068 is an orally bioavailable SHP2 inhibitor. Its pharmacokinetic profile has been a key component of its Phase 1/2a clinical trial (NCT03565003). While the maximum tolerated dose (MTD) has been established, specific human pharmacokinetic parameters such as Tmax, half-life, and bioavailability are not yet publicly available. The clinical development of Jacobio's SHP2 inhibitors, including JAB-3312, is actively ongoing, with a focus on combination strategies.
SAR439859 (Amcenestrant, Sanofi)
While primarily known as a selective estrogen receptor degrader (SERD), SAR439859 also has SHP2 inhibitory activity. In preclinical animal models, it has shown good oral bioavailability, ranging from 54% to 76%, with low to moderate clearance. The half-life was observed to be variable across different species. In a Phase 1 study in Japanese women with advanced breast cancer (AMEERA-2), steady state was reached before day 8 of repeated oral administration, with no drug accumulation. A plasma concentration of over 100 ng/mL was associated with high estrogen receptor occupancy, a key pharmacodynamic marker.
Experimental Protocols for Pharmacokinetic Analysis
The pharmacokinetic properties of these SHP2 inhibitors are typically evaluated in Phase 1, first-in-human dose-escalation studies. A general workflow for these studies is outlined below.
General Pharmacokinetic Study Protocol
-
Subject Enrollment: Healthy volunteers or patients with advanced solid tumors for whom standard therapy is not available or has failed are recruited.
-
Drug Administration: The SHP2 inhibitor is administered orally as a single agent, typically in escalating dose cohorts.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. For instance, in the TNO155 trial (NCT03114319), samples were collected up to 48 hours post-dose on day 1 and up to 24 hours on day 14 of the first cycle.
-
Plasma Preparation: Blood samples are processed to separate plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: The concentration of the drug and its potential metabolites in plasma is quantified using a validated bioanalytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Tmax, Cmax (maximum plasma concentration), AUC (area under the concentration-time curve), half-life, clearance, and volume of distribution from the plasma concentration-time data.
Bioanalytical Method Validation
The LC-MS/MS methods used for the quantification of SHP2 inhibitors in plasma are rigorously validated to ensure their accuracy, precision, and reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the biological matrix.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in a series of measurements, respectively.
-
Calibration Curve: A linear or non-linear relationship between the instrument response and known concentrations of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizing Key Processes
To better illustrate the context and workflow of SHP2 inhibitor development, the following diagrams are provided.
Conclusion
The development of SHP2 inhibitors represents a significant advancement in targeted cancer therapy. While allosteric inhibition of SHP2 is a common mechanism, the pharmacokinetic profiles of individual agents like TNO155, RMC-4630, JAB-3068, and SAR439859 show notable differences. TNO155's long half-life is a promising feature for patient convenience, while the rapid absorption of RMC-4630 may allow for quick attainment of therapeutic concentrations. The preclinical data for SAR439859 suggests good oral bioavailability. As more comprehensive human pharmacokinetic data for RMC-4630 and JAB-3068 become available, a clearer picture will emerge, enabling more direct comparisons and informing the strategic development of these promising agents, both as monotherapies and in combination regimens. Continued research and transparent data sharing will be crucial for realizing the full therapeutic potential of SHP2 inhibition in oncology.
References
Validating On-Target Effects of Shp2 Inhibition: A Comparative Guide to Shp2-IN-20 and siRNA
For researchers, scientists, and drug development professionals, selecting the appropriate tool to validate the on-target effects of a molecule is a critical step in the research and development pipeline. This guide provides an objective comparison between a potent small molecule inhibitor, Shp2-IN-20, and siRNA-mediated knockdown for the validation of on-target effects of the protein tyrosine phosphatase Shp2.
This comparison will delve into the performance of each method, supported by experimental data and detailed protocols. We will explore the quantitative aspects of their efficacy, specificity, and potential off-target effects, providing a comprehensive resource to inform your experimental design.
At a Glance: this compound vs. siRNA
| Feature | This compound | siRNA-mediated Knockdown |
| Mechanism of Action | Allosteric inhibition of Shp2 phosphatase activity | Post-transcriptional silencing of PTPN11 mRNA |
| Potency | High (IC50 = 3 nM)[1] | High, but variable depending on transfection efficiency and siRNA design |
| Speed of Onset | Rapid, dependent on cell permeability | Slower, requires transcription and translation machinery turnover (typically 24-72 hours) |
| Reversibility | Reversible upon washout | Transient, duration depends on cell division and siRNA stability |
| Specificity | Potential for off-target kinase inhibition and autophagy modulation[2][3][4][5] | Potential for off-target gene silencing through seed region complementarity |
| Throughput | High-throughput screening compatible | Lower throughput, requires individual transfections |
| Cost | Generally lower for initial screening | Can be higher, especially for custom siRNA synthesis and transfection reagents |
Delving Deeper: A Head-to-Head Comparison
Efficacy and Potency
This compound is a highly potent, allosteric inhibitor of Shp2 with a reported half-maximal inhibitory concentration (IC50) of 3 nM. This high potency allows for the use of low nanomolar concentrations in cell-based assays, which can minimize the risk of off-target effects. Its mechanism of action involves binding to a site distinct from the active site, locking the enzyme in an inactive conformation.
siRNA-mediated knockdown of Shp2, by targeting the PTPN11 mRNA for degradation, can achieve a profound reduction in total Shp2 protein levels. The efficiency of knockdown, however, is highly dependent on several factors, including the choice of siRNA sequence, the transfection reagent, and the cell type being used. While knockdown can be highly effective, achieving complete ablation of the protein is often not possible.
Specificity and Off-Target Effects
A critical consideration for any validation tool is its specificity.
This compound , while potent, belongs to a class of molecules that can exhibit off-target effects. Some active-site-targeting Shp2 inhibitors have been shown to inhibit other protein tyrosine kinases such as PDGFRβ and SRC. Furthermore, recent studies have revealed that some allosteric Shp2 inhibitors can induce off-target inhibition of autophagy by accumulating in lysosomes. It is therefore crucial to perform counter-screens and control experiments to rule out such off-target contributions to the observed phenotype.
siRNA technology is also not without its specificity concerns. The primary mechanism of off-target effects for siRNAs is the unintended silencing of other genes that have partial sequence complementarity, particularly in the "seed region" (nucleotides 2-8 of the siRNA guide strand). This can lead to a cascade of unintended biological consequences. To mitigate these effects, it is recommended to use multiple distinct siRNA sequences targeting the same gene and to perform rescue experiments with an siRNA-resistant form of the target protein.
Experimental Protocols
To ensure reproducibility and accurate interpretation of results, detailed experimental protocols are essential.
Protocol 1: Validation of Shp2 Inhibition using this compound and Western Blotting
This protocol outlines the steps to assess the on-target effect of this compound by measuring the phosphorylation of a downstream target, such as ERK1/2.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density and allow them to adhere overnight.
- Starve the cells in a serum-free medium for 4-6 hours.
- Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or DMSO as a vehicle control for 1-2 hours.
- Stimulate the cells with an appropriate growth factor (e.g., EGF, FGF) for 10-15 minutes to activate the Shp2 signaling pathway.
2. Cell Lysis:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay.
4. Western Blotting:
- Denature equal amounts of protein by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, and Shp2 overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
5. Data Analysis:
- Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Protocol 2: Validation of Shp2 Knockdown using siRNA and Western Blotting
This protocol describes how to validate the on-target effect of Shp2 knockdown by measuring the reduction in total Shp2 protein levels.
1. siRNA Transfection:
- Plate cells to be 50-70% confluent on the day of transfection.
- Prepare siRNA and lipid-based transfection reagent complexes according to the manufacturer's instructions. A typical final siRNA concentration is 10-50 nM.
- Add the complexes to the cells and incubate for 24-72 hours. It is recommended to test at least two different siRNAs targeting Shp2, along with a non-targeting control siRNA.
2. Cell Lysis and Protein Quantification:
- Follow steps 2 and 3 from Protocol 1.
3. Western Blotting:
- Follow step 4 from Protocol 1, using primary antibodies against Shp2 and a loading control (e.g., GAPDH or β-actin).
4. Data Analysis:
- Quantify the band intensities and normalize the Shp2 signal to the loading control to determine the percentage of knockdown.
Visualizing the Concepts
To further clarify the methodologies and underlying principles, the following diagrams have been generated.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 4. Off-target inhibition by active site-targeting SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Shp2-IN-20: A Comparative Guide to Allosteric SHP2 Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the allosteric SHP2 inhibitor Shp2-IN-20 against other notable inhibitors in its class. This analysis is supported by a compilation of experimental data on their biochemical potency, cellular activity, and in vivo efficacy, alongside detailed experimental protocols and pathway visualizations to provide a comprehensive resource for advancing research in this therapeutic area.
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by positively regulating the RAS-MAPK signaling pathway.[1][2][3] Its role as an oncoprotein in various cancers has made it a significant target for therapeutic intervention.[2][3] Allosteric inhibitors, which stabilize the auto-inhibited conformation of SHP2, represent a promising class of therapeutics. This guide focuses on the comparative analysis of this compound and other key allosteric SHP2 inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other well-characterized allosteric SHP2 inhibitors, providing a basis for direct comparison of their performance in various assays.
Table 1: Biochemical Potency of Allosteric SHP2 Inhibitors
| Inhibitor | Target | Biochemical IC50 (nM) | Assay Conditions | Reference(s) |
| This compound | SHP2 | 12 | Fluorescence-based assay with DiFMUP substrate | |
| SHP099 | SHP2 | 71 | Fluorescence-based assay with DiFMUP substrate | |
| TNO155 | SHP2 | 11 | Not specified | |
| RMC-4630 | SHP2 | 2.5 | Not specified | |
| IACS-13909 | SHP2 | 15.7 | Not specified |
Table 2: Cellular Activity of Allosteric SHP2 Inhibitors
| Inhibitor | Cell Line | Endpoint | Cellular IC50 (nM) | Assay Conditions | Reference(s) |
| This compound | KYSE-520 | pERK Inhibition | 167 | Western Blot | |
| This compound | KYSE-520 | Antiproliferation | 167 | Cell Viability Assay | |
| SHP099 | KYSE-520 | pERK Inhibition | 250 | Western Blot | |
| SHP099 | KYSE-520 | Antiproliferation | 5140 | Cell Viability Assay | |
| RMC-4550 | NCI-H358 | pERK Inhibition | 28 | Western Blot | |
| JAB-3312 | Various | pERK Inhibition | 0.68 - 4.84 | Western Blot |
Table 3: In Vivo Efficacy of Allosteric SHP2 Inhibitors
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound | KYSE-520 | Not specified | Data not available | |
| SHP099 | KYSE-520 | 100 mg/kg, daily, oral | Significant TGI | |
| SHP-2 Degrader (P9) | KYSE-520 | 50 mg/kg, intraperitoneal | Nearly complete tumor regression |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
SHP2 Biochemical Assay (Fluorescence-based)
This assay quantifies the enzymatic activity of SHP2 by measuring the fluorescence generated from the dephosphorylation of a substrate.
Materials:
-
Recombinant full-length human SHP2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.05% Brij-35
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds to the wells of the 384-well plate. Include a DMSO-only control.
-
Add the SHP2 enzyme to all wells except for a no-enzyme control.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding.
-
Initiate the reaction by adding the DiFMUP substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) every minute for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular pERK Inhibition Assay (Western Blot)
This assay assesses the ability of SHP2 inhibitors to block the downstream signaling of the MAPK pathway by measuring the phosphorylation of ERK.
Materials:
-
Cancer cell line (e.g., KYSE-520)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or DMSO for a specified time (e.g., 2-4 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK and the loading control for normalization.
-
Quantify the band intensities and calculate the IC50 for pERK inhibition.
Antiproliferative/Cell Viability Assay
This assay measures the effect of SHP2 inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line (e.g., KYSE-520)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well clear-bottom microplates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Luminescence or absorbance plate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the test compound or DMSO.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percent viability relative to the DMSO-treated control cells.
-
Determine the IC50 value from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language for Graphviz.
References
Independent Verification of SHP2 Inhibitor Potency: A Comparative Guide
This guide provides an objective comparison of the biochemical potency of various SHP2 inhibitors, with a focus on Shp2-IN-20. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.
Data Summary of SHP2 Inhibitor IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable SHP2 inhibitors. Lower IC50 values are indicative of higher potency.
| Inhibitor | IC50 Value | Notes |
| This compound | 3 nM [1] | A potent SHP2 inhibitor.[1] |
| SHP099 | 70 nM[2] | A well-characterized allosteric inhibitor.[2] |
| RMC-4550 | 0.58 nM[3] | A highly potent allosteric inhibitor. |
| TNO155 (Batoprotafib) | 1.9 nM | An orally effective allosteric inhibitor. |
| IACS-13909 | 15.7 nM | A selective and potent allosteric inhibitor. |
| PF-07284892 (ARRY-558) | 21 nM | An orally active allosteric inhibitor. |
| LY6 | 9.8 µM | An allosteric inhibitor identified through computer-aided drug design. |
| NSC-87877 | 0.318 µM | A potent SHP2 inhibitor identified from the NCI Diversity Set. |
| PHPS1 | Ki of 0.73 µM | A selective Shp2 inhibitor. |
| Cryptotanshinone | 22.50 µM | A natural product identified as a mixed-type, irreversible inhibitor. |
Experimental Protocols for IC50 Determination
The following are generalized, detailed methodologies for key experiments to determine the IC50 values of SHP2 inhibitors.
Biochemical Assay for SHP2 Inhibition
This protocol outlines a typical in vitro assay to measure the direct inhibitory effect of a compound on SHP2 enzymatic activity.
Materials:
-
Recombinant human SHP2 protein
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescent substrate like DiFMUP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well or 384-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.
-
Enzyme Preparation: Dilute the recombinant SHP2 protein to the desired concentration in assay buffer.
-
Reaction Setup:
-
Add a small volume of the diluted test compound or vehicle control (DMSO) to the wells of the microplate.
-
Add the diluted SHP2 enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction: Add the phosphatase substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
Detection:
-
If using a colorimetric substrate like pNPP, stop the reaction with a stop solution (e.g., NaOH) and measure the absorbance at the appropriate wavelength.
-
If using a fluorescent substrate like DiFMUP, measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of SHP2 inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Cellular Assay for SHP2 Inhibition
This protocol describes a cell-based assay to evaluate the inhibitory effect of a compound on SHP2 activity within a cellular context, often by measuring the phosphorylation of a downstream target like ERK.
Materials:
-
A suitable cancer cell line with activated RTK signaling (e.g., KYSE-520, MV-4-11)
-
Cell culture medium and supplements (e.g., DMEM, 10% FBS)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated ERK (p-ERK) and total ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds or vehicle control (DMSO) for a specific duration (e.g., 2-24 hours).
-
Cell Lysis:
-
After treatment, wash the cells with cold PBS.
-
Add lysis buffer to each well to lyse the cells and release the proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against p-ERK and total ERK.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each treatment.
-
Calculate the percentage of p-ERK inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in mediating signaling from receptor tyrosine kinases (RTKs) to the RAS-MAPK pathway.
Caption: SHP2's role in the RAS/MAPK signaling cascade.
Experimental Workflow for IC50 Determination
This diagram outlines the general steps involved in determining the IC50 value of a SHP2 inhibitor.
Caption: Generalized workflow for IC50 determination.
References
Navigating the Therapeutic Landscape of SHP2 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways. Its role in mediating cell survival and proliferation, primarily through the RAS-ERK pathway, has positioned it as a compelling target for cancer therapy.[1] The development of allosteric inhibitors has marked a significant advancement in targeting SHP2, offering a promising avenue for the treatment of various cancers.[2][3] This guide provides a comparative assessment of the therapeutic window of prominent SHP2 inhibitors, with a focus on preclinical and early clinical data, to aid researchers in navigating this dynamic field.
The SHP2 Signaling Axis: A Key Oncogenic Driver
SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1] Upon RTK activation, SHP2 is recruited to phosphorylated receptors or scaffold proteins, leading to its activation. Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, which is crucial for cell proliferation, differentiation, and survival.[2] Dysregulation of SHP2 activity, through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various cancers.
Comparative Analysis of SHP2 Inhibitors
The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the minimum effective dose and the dose at which unacceptable toxicity occurs. For SHP2 inhibitors, this is determined by their ability to inhibit tumor growth while minimizing on-target and off-target toxicities. This section compares the preclinical and early clinical data of several key SHP2 inhibitors.
| Compound | Target | IC50 (Biochemical) | Cell Proliferation IC50 | In Vivo Efficacy (Xenograft Model) | Key Toxicities (Preclinical/Clinical) |
| SHP099 | Allosteric SHP2 | 71 nM | Varies by cell line (e.g., ~1-10 µM) | Dose-dependent tumor growth inhibition in various models (e.g., KYSE520) | Generally well-tolerated in preclinical models at effective doses. |
| TNO155 | Allosteric SHP2 | 11 nM | Varies by cell line | Monotherapy shows modest activity; effective in combination. | Edema, diarrhea, fatigue, thrombocytopenia (clinical). |
| RMC-4630 | Allosteric SHP2 | Potent (specific IC50 not consistently reported) | Varies by cell line | Monotherapy shows some activity in KRAS-mutant NSCLC. | Edema, diarrhea, fatigue, skin rashes (clinical). |
| JAB-3312 | Allosteric SHP2 | Potent (specific IC50 not consistently reported) | Potent inhibition in RTK/RAS/MAPK activated models. | Significant tumor growth inhibition, especially in combination. | Well-tolerated in animals. Clinical data emerging. |
Note: IC50 values and in vivo efficacy can vary significantly depending on the specific assay conditions and cancer model used. The data presented here is a summary from multiple sources for comparative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of a compound's therapeutic window. Below are standardized protocols for key in vitro and in vivo assays used to evaluate SHP2 inhibitors.
In Vitro Cell Viability Assay (IC50 Determination)
This protocol outlines the measurement of cell viability in response to SHP2 inhibitor treatment to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., KYSE520, NCI-H358)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
SHP2 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the SHP2 inhibitor in complete medium. A typical starting concentration is 100 µM with 3-fold serial dilutions.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
In Vivo Xenograft Study
This protocol describes the evaluation of the anti-tumor efficacy and tolerability of an SHP2 inhibitor in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest (e.g., KYSE520)
-
Matrigel (optional, for enhancing tumor take rate)
-
SHP2 inhibitor formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width^2) / 2).
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
-
Treatment Administration:
-
Administer the SHP2 inhibitor or vehicle control via oral gavage at the predetermined dose and schedule (e.g., daily, twice daily).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume 2-3 times per week.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) percentage: TGI (%) = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100.
-
Analyze body weight changes to assess tolerability.
-
Experimental Workflow for Therapeutic Window Assessment
The process of determining the therapeutic window of a novel SHP2 inhibitor involves a series of integrated in vitro and in vivo experiments.
Conclusion
The development of allosteric SHP2 inhibitors represents a significant stride in precision oncology. While compounds like SHP099 have paved the way in preclinical settings, the clinical advancement of molecules such as TNO155, RMC-4630, and JAB-3312 highlights the therapeutic potential of this class of drugs. A thorough assessment of the therapeutic window, through rigorous preclinical and clinical evaluation, is paramount to realizing their full clinical utility. This guide provides a framework for comparing these agents and underscores the importance of standardized experimental protocols in generating robust and comparable data. As research progresses, a deeper understanding of the nuances of each compound's efficacy and toxicity profile will be crucial for optimizing their application in cancer treatment, both as monotherapies and in combination with other targeted agents.
References
- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 2. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential [mdpi.com]
- 3. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Shp2-IN-20 in a Laboratory Setting
A comprehensive guide for the proper handling and disposal of the novel SHP2 inhibitor, Shp2-IN-20, to ensure laboratory safety and regulatory compliance.
For researchers and scientists engaged in cutting-edge drug development, the proper management of chemical reagents is paramount. This guide provides essential safety and logistical information for the disposal of this compound, a potent SHP2 inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a robust disposal procedure based on established best practices for handling chemical waste in a laboratory environment.
Immediate Safety Protocols and Waste Management
The disposal of this compound, as with any chemical of unknown toxicity, must be approached with caution. The following steps provide a procedural framework for its safe handling and disposal. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to obtain the Safety Data Sheet (SDS) from the supplier before handling this compound.
Step 1: Waste Identification and Hazard Assessment
Before beginning any experiment, a thorough hazard assessment is crucial. Since the specific hazards of this compound are not widely documented, it should be treated as a hazardous substance. This includes considering its potential toxicity, reactivity, and any other hazards that may be associated with its chemical class. The SDS, once obtained, will provide detailed information on these hazards.
Step 2: Segregation of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions. Waste containing this compound should be collected in a dedicated, properly labeled hazardous waste container. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals must be separated by physical barriers to prevent accidental mixing.[1]
Step 3: Container Selection and Labeling
Choose a waste container that is chemically compatible with this compound and any solvents used in the process. The container must be in good condition, with a secure, leak-proof lid.[1] Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. The building and room number where the waste was generated should also be included on the label.
Step 4: Accumulation and Storage
Hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[2] This area should be under the control of laboratory personnel. Ensure that the SAA is in a well-ventilated area and that secondary containment is used to prevent spills.
Step 5: Disposal Request and Pick-up
Once the waste container is full or has reached its storage time limit, a request for disposal should be submitted to your institution's EHS office or designated hazardous waste management provider. Do not dispose of this compound down the drain or in the regular trash.[1]
Quantitative Data for Laboratory Waste Management
The following table summarizes key quantitative parameters derived from general laboratory chemical waste guidelines. These should be adapted to comply with your institution's specific policies.
| Parameter | Guideline | Citation |
| Maximum Accumulation Volume in SAA | 55 gallons of hazardous waste | |
| Maximum Accumulation for Acutely Toxic Waste (P-list) | 1 quart of liquid or 1 kilogram of solid | |
| Maximum Storage Time in SAA | Up to 12 months from the first addition of waste | |
| Container Headspace | Leave at least 10% of the container volume as headspace to allow for expansion. | |
| pH Range for Aqueous Waste Drain Disposal (if permissible) | Between 5.0 and 12.5 (Note: This is not recommended for this compound without explicit approval from EHS) |
Experimental Protocols
As this compound is a research compound, specific experimental protocols for its use are not standardized. Researchers should develop their own detailed protocols, including safety precautions and waste disposal procedures, as part of their experimental design. These protocols should be reviewed and approved by the relevant institutional safety committees.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures and maintaining a culture of safety, laboratories can continue their vital research while protecting their personnel and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
